Product packaging for MG-115(Cat. No.:CAS No. 133407-86-0)

MG-115

Cat. No.: B1676565
CAS No.: 133407-86-0
M. Wt: 461.6 g/mol
InChI Key: QEJRGURBLQWEOU-FKBYEOEOSA-N
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Description

N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamic acid (phenylmethyl) ester is a peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39N3O5 B1676565 MG-115 CAS No. 133407-86-0

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJRGURBLQWEOU-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432100
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-86-0
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

MG-115: A Technical Guide to its Mechanism of Action as a Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG-115 is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. Its primary mechanism of action involves the specific inhibition of the chymotrypsin-like activity of both the 20S and 26S proteasomes. This inhibition leads to a disruption of cellular protein homeostasis, resulting in the accumulation of ubiquitinated proteins and the induction of downstream signaling pathways that culminate in apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, general experimental methodologies, and visual representations of the key signaling cascades involved.

Core Mechanism of Action: Proteasome Inhibition

This compound, chemically known as Z-Leu-Leu-Nva-CHO, targets the ubiquitin-proteasome system (UPS), a critical pathway for regulated protein degradation in eukaryotic cells. The UPS is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, or unnecessary proteins.

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of proteins that have been tagged with a polyubiquitin chain. It consists of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.

This compound's aldehyde functional group acts as a "warhead" that forms a reversible covalent hemiacetal adduct with the N-terminal threonine residue within the active sites of the β-subunits of the 20S proteasome.[1] This interaction specifically blocks the chymotrypsin-like activity of the proteasome, which is one of its three major proteolytic activities. While it primarily targets the chymotrypsin-like activity, at higher concentrations, it can also affect the caspase-like and trypsin-like activities.

Quantitative Inhibition Data

The potency of this compound as a proteasome inhibitor has been quantified through various studies. The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Proteasome SubunitInhibitor Constant (Ki)
20S Proteasome21 nM[2]
26S Proteasome35 nM[2]

Downstream Signaling Pathways

The inhibition of the proteasome by this compound triggers a cascade of cellular events, primarily leading to apoptosis. The accumulation of regulatory proteins that are normally degraded by the proteasome is a key initiating event.

Induction of Apoptosis

This compound is a known inducer of apoptosis in various cell types. This programmed cell death can be initiated through both p53-dependent and p53-independent pathways.

p53-Dependent Apoptosis:

In cells with wild-type p53, proteasome inhibition by this compound leads to the stabilization and accumulation of the p53 tumor suppressor protein.[2] Under normal conditions, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent degradation by the proteasome. By blocking this degradation, this compound allows p53 to accumulate, leading to the transcriptional activation of its target genes, such as the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic Bcl-2 family member Bax. This shifts the cellular balance towards apoptosis.

p53-Independent Apoptosis:

This compound can also induce apoptosis in cells lacking functional p53. This occurs through the accumulation of other pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress. The buildup of misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR), which, if prolonged, can activate apoptotic pathways.

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

MG115_Apoptosis_Pathway MG115 This compound Proteasome 26S Proteasome MG115->Proteasome UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins p53 p53 Stabilization ERStress ER Stress UbProteins->p53 UbProteins->ERStress Caspase Caspase Activation p53->Caspase ERStress->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

This compound induced apoptosis pathway.
Cell Cycle Arrest

By preventing the degradation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, this compound can halt the cell cycle. The accumulation of these proteins leads to the inhibition of CDK complexes that are necessary for cell cycle progression, often resulting in arrest at the G1/S or G2/M checkpoints.

Effects on NF-κB Signaling

The role of this compound in the NF-κB signaling pathway is complex. Under normal conditions, the transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. While proteasome inhibitors would be expected to block NF-κB activation by preventing IκB degradation, some studies have shown that in certain contexts, proteasome inhibition can paradoxically lead to NF-κB activation through alternative mechanisms.[3]

Cellular Effects and Quantitative Data

The biological consequences of this compound treatment have been documented in various cell lines.

Cell LineConcentrationTreatment DurationObserved EffectReference
Rat-1 and PC12 cells30 µM4 hoursInduction of apoptosis.[2]
COS-7 (mutant)50 µM2 hours3-fold increase in insulin proreceptors and 4.2-fold increase in mature β-subunits.[2]
SK-Hep1, HLE, HepG2 (HCC cells)Dose-dependentNot specifiedInduction of apoptosis.[2]
PC3 cellsNot specifiedNot specifiedDecrease in Bid, Bcl-2, and survivin; increase in Bax and p53; loss of mitochondrial membrane potential; cytochrome c release; activation of caspases-8, -9, and -3.[2]

Experimental Protocols (General Methodologies)

Detailed, step-by-step protocols are often specific to individual laboratories and publications. However, the following outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Proteasome Activity Assay
  • Purpose: To quantify the inhibitory effect of this compound on the proteolytic activity of the proteasome.

  • General Protocol:

    • Purified 20S or 26S proteasome or cell lysates are incubated with a fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

    • This compound at various concentrations is added to the reaction.

    • The cleavage of the substrate releases a fluorescent molecule (AMC), and the fluorescence is measured over time using a fluorometer.

    • The rate of substrate cleavage is calculated, and the IC50 or Ki value for this compound is determined by plotting the inhibition of activity against the inhibitor concentration.

Western Blot Analysis
  • Purpose: To detect the accumulation of specific proteins (e.g., ubiquitinated proteins, p53, p21, apoptotic markers) following this compound treatment.

  • General Protocol:

    • Cells are treated with this compound or a vehicle control for a specified time.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific to the proteins of interest.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of the target protein.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
  • Purpose: To quantify the percentage of apoptotic cells after this compound treatment.

  • General Protocol:

    • Cells are treated with this compound for the desired duration.

    • Cells are harvested and washed.

    • Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

The following diagram illustrates a general experimental workflow for studying the effects of this compound:

MG115_Experimental_Workflow CellCulture Cell Culture (e.g., PC3, HeLa) Treatment Treat with this compound (various concentrations and times) CellCulture->Treatment ProteasomeAssay Proteasome Activity Assay Treatment->ProteasomeAssay WesternBlot Western Blot (p53, Ub-proteins, Caspases) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAssay

General experimental workflow.

Conclusion

This compound is a well-characterized proteasome inhibitor that serves as a valuable tool for studying the ubiquitin-proteasome system and its role in cellular processes. Its ability to potently and reversibly inhibit the chymotrypsin-like activity of the proteasome leads to the accumulation of ubiquitinated proteins, triggering downstream signaling pathways that result in apoptosis and cell cycle arrest. The information provided in this guide offers a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development and cellular biology.

References

The Core Function of MG-115: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115, also known as Z-Leu-Leu-Nva-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It specifically targets the chymotrypsin-like and caspase-like activities of both the 20S and 26S proteasomes. By blocking the degradation of ubiquitinated proteins, this compound serves as a critical tool for investigating the roles of the ubiquitin-proteasome system in a multitude of cellular processes. This guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols, and a summary of its quantitative effects, making it an essential resource for researchers in cell biology, oncology, and neurobiology.

Mechanism of Action

The primary mechanism of action for this compound involves the formation of a reversible hemiacetal adduct between its aldehyde group and the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome. This interaction effectively blocks the proteolytic activity of the proteasome, leading to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis triggers a variety of cellular responses, including the induction of apoptosis, cell cycle arrest, and the activation of stress response pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
20S ProteasomeK_i21 nM[1][2]
26S ProteasomeK_i35 nM[1][2]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell Line(s)AssayConcentrationObserved EffectReference
COS-7 (mutant insulin receptor)Western Blot50 µM3 to 4.2-fold increase in insulin proreceptor and mature β-subunit levels after 2 hours.[1][2]
Rat-1, PC12Apoptosis Assay30 µMInduction of apoptosis after 4 hours.[2]
Isolated rat isletsCytokine Protection10 µMCounteracted the suppressive effects of IL-1β.[2]
SK-Hep1, HLE, HepG2Apoptosis AssayDose-dependentInduction of apoptosis.[2]
PC3Western BlotNot SpecifiedDecrease in Bid, Bcl-2, and survivin; increase in Bax and p53; activation of caspases-3, -8, -9.[2]
HT-29Western Blot10 µMInduced IκBα degradation after 2 hours.

Experimental Protocols

Proteasome Activity Assay

This protocol describes a fluorometric method to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, 10% glycerol)

  • Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 0.035% SDS)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in Proteasome Lysis Buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay).

  • Proteasome Activity Measurement:

    • Dilute the cell lysates to a consistent protein concentration in Proteasome Assay Buffer.

    • In a 96-well black plate, add the diluted cell lysate.

    • Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 50-100 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals for 30-60 minutes using a fluorometric plate reader.

    • The rate of increase in fluorescence is proportional to the proteasome activity.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest, treated with this compound or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat approximately 1 x 10⁶ cells with this compound or vehicle control.

    • Harvest the cells (including any floating cells in the medium) and pellet by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution by flow cytometry based on DNA content.

Materials:

  • Cells of interest, treated with this compound or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10⁶ cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • The DNA content histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

The NF-κB Signaling Pathway

This compound activates the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound blocks the proteasomal degradation of phosphorylated IκBα, leading to its accumulation and the sustained inhibition of NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα Complex NFkB->NFkB_IkB IkB IκBα IkB->NFkB_IkB Proteasome 26S Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB_IkB->NFkB_nuc Translocation (blocked by IκBα) IKK IKK IKK->IkB Phosphorylation Ub Ubiquitin Ub->IkB Ubiquitination MG115 This compound Proteasome->MG115 Inhibition DNA DNA NFkB_nuc->DNA Gene_exp Gene Expression DNA->Gene_exp

Figure 1: this compound inhibits NF-κB activation by blocking IκBα degradation.
The Intrinsic Apoptosis Pathway

By causing the accumulation of pro-apoptotic proteins and cell cycle regulators, this compound can induce apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of the tumor suppressor protein p53 can lead to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, apoptosome formation, and the activation of executioner caspases.

Intrinsic_Apoptosis_Pathway MG115 This compound Proteasome Proteasome MG115->Proteasome p53 p53 Proteasome->p53 Degradation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 Bax->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Bcl2->Mitochondrion Stabilization CytC Cytochrome c Mitochondrion->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activation Casp3 Pro-caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Figure 2: this compound induces intrinsic apoptosis via p53 accumulation and caspase activation.
Experimental Workflow for Assessing this compound Effects

A typical workflow to investigate the cellular effects of this compound involves treating cells, followed by a series of assays to measure proteasome activity, cell viability, apoptosis, and cell cycle progression.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest proteasome_assay Proteasome Activity Assay harvest->proteasome_assay viability_assay Cell Viability Assay (e.g., MTT) harvest->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Flow Cytometry) harvest->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Flow Cytometry) harvest->cell_cycle_assay analysis Data Analysis and Interpretation proteasome_assay->analysis viability_assay->analysis apoptosis_assay->analysis cell_cycle_assay->analysis

Figure 3: A logical workflow for studying the cellular impact of this compound.

Conclusion

This compound is an invaluable research tool for elucidating the complex roles of the ubiquitin-proteasome system in cellular function and disease. Its ability to potently and reversibly inhibit proteasome activity allows for the controlled study of pathways regulated by protein degradation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding the multifaceted effects of proteasome inhibition. As research continues, the insights gained from using this compound will undoubtedly contribute to the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

In-Depth Technical Guide to the Discovery and Development of MG-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-115, also known as Z-Leu-Leu-Nva-CHO or Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome. Since its initial description, this compound has served as a critical research tool for elucidating the physiological roles of the ubiquitin-proteasome pathway in various cellular processes, including protein degradation, antigen presentation, cell cycle control, and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound, with a focus on quantitative data and detailed experimental protocols to support its application in a research setting.

Discovery and Chemical Properties

This compound was first prominently featured in a 1994 study by Rock et al. as a novel inhibitor of the proteasome, instrumental in demonstrating the proteasome's central role in the degradation of most cellular proteins and the generation of peptides for MHC class I antigen presentation.[1] It belongs to the class of peptide aldehydes, which are designed as substrate analogs that interact with the active sites of proteases.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Systematic Name N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamic acid (phenylmethyl) ester
Synonyms Z-Leu-Leu-Nva-CHO, Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, Proteasome Inhibitor XII
CAS Number 133407-86-0
Molecular Formula C₂₅H₃₉N₃O₅
Molecular Weight 461.6 Da
Appearance Lyophilized solid
Purity >95%
Solubility Soluble in DMSO
Storage Store at -20°C to -70°C, desiccated

Mechanism of Action

This compound exerts its inhibitory effect by targeting the proteolytic core of both the 20S and 26S proteasomes.[2][3] The aldehyde functional group of this compound forms a reversible covalent bond with the active-site threonine residues within the proteasome's catalytic β-subunits. This action primarily inhibits the chymotrypsin-like activity of the proteasome, a key activity for the degradation of a wide range of cellular proteins.[4][5][6]

Table 2: In Vitro Inhibition of Proteasome Activity by this compound

Proteasome SpeciesInhibition Constant (Ki)
20S Proteasome21 nM
26S Proteasome35 nM

Data sourced from commercially available information and is consistent across multiple suppliers.[2][3]

The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling events.

MG115_Mechanism cluster_proteasome Proteasome (20S/26S) b_subunits Catalytic β-subunits (Chymotrypsin-like activity) Degradation Protein Degradation b_subunits->Degradation Catalyzes Accumulation Accumulation of Ub-Proteins MG115 This compound (Z-Leu-Leu-Nva-CHO) MG115->b_subunits Inhibition Ub_Proteins Ubiquitinated Proteins Ub_Proteins->b_subunits Apoptosis Apoptosis Accumulation->Apoptosis Triggers

Figure 1: Mechanism of action of this compound.

Development and Applications in Research

This compound is primarily utilized as a research chemical and has not been developed as a therapeutic agent for clinical use. Its significance lies in its utility for studying the ubiquitin-proteasome system.

Induction of Apoptosis

A key consequence of proteasome inhibition by this compound is the induction of apoptosis, or programmed cell death, in a variety of cell types. This is often mediated by the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation. For instance, treatment of Rat-1 and PC12 cells with this compound has been shown to induce apoptosis.[2] In hepatocellular carcinoma (HCC) cell lines such as SK-Hep1, HLE, and HepG2, this compound induces apoptosis in a dose-dependent manner.[2] This is associated with the downregulation of anti-apoptotic proteins like XIAP and survivin.[2]

Cell Cycle Arrest

This compound has been demonstrated to cause cell cycle arrest, particularly at the G1/S transition and in metaphase.[7] This is a direct result of the stabilization of key cell cycle regulatory proteins, such as cyclins, that are normally degraded by the proteasome.

Table 3: Cellular Effects of this compound in Various Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
Rat-1, PC1230 µM4 hoursInduction of apoptosis[2]
COS-7 (mutant)50 µM2 hoursIncreased expression of insulin receptor and its mature beta subunit[2]
SK-Hep1, HLE, HepG2Dose-dependent-Induction of apoptosis, downregulation of XIAP and survivin[2]
HT-2910 µM2 hoursIκB degradation[8]
MR6554 µM-Blockade of G1/S transition and S phase progression[7]

Experimental Protocols

Synthesis of this compound (Z-Leu-Leu-Nva-CHO)

Synthesis_Workflow start Start with L-Norvaline step1 Protect the amine group (e.g., with Boc or Fmoc) start->step1 step2 Reduce the carboxylic acid to a primary alcohol step1->step2 step3 Oxidize the alcohol to an aldehyde step2->step3 step4 Couple with Cbz-L-Leucine step3->step4 step5 Deprotect the N-terminus step4->step5 step6 Couple with another Cbz-L-Leucine step5->step6 final_product Final Product: Z-Leu-Leu-Nva-CHO step6->final_product

Figure 2: General synthetic workflow for this compound.

This process involves the sequential coupling of the amino acids (norvaline and two leucines) with appropriate protecting groups for the amine and carboxyl termini. The final step involves the formation of the aldehyde from the C-terminal amino acid.

Proteasome Activity Assay

This protocol is a general guide for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate, and how to determine the inhibitory effect of this compound.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Protease inhibitor cocktail (proteasome inhibitor-free)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse with cell lysis buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Bring the total volume in each well to a consistent amount with assay buffer.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Kinetic Measurement:

    • Add the fluorogenic proteasome substrate to each well to initiate the reaction.

    • Immediately place the plate in a pre-warmed fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage (increase in fluorescence over time).

    • Plot the rate of reaction against the concentration of this compound to determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) staining solution

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere (if applicable).

    • Treat the cells with the desired concentration of this compound (and a DMSO vehicle control) for a specified time (e.g., 4-24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Add PI staining solution to the cell suspension just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Apoptosis_Assay_Workflow start Cell Culture treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest Cells (adherent and floating) treatment->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain_annexin Add Annexin V-FITC (15 min, RT, dark) resuspend->stain_annexin stain_pi Add Propidium Iodide stain_annexin->stain_pi analysis Analyze by Flow Cytometry stain_pi->analysis

Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.

Signaling Pathways Affected by this compound

The primary effect of this compound is the inhibition of the proteasome, which has widespread consequences on numerous signaling pathways.

Signaling_Pathways cluster_proteasome Proteasome cluster_downstream Downstream Effects MG115 This compound proteasome Proteasome Inhibition MG115->proteasome ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins nfkb NF-κB Pathway (IκB stabilization) ub_proteins->nfkb p53 p53 Stabilization ub_proteins->p53 cell_cycle Cell Cycle Arrest (Cyclin accumulation) ub_proteins->cell_cycle apoptosis Apoptosis Induction (Pro-apoptotic protein accumulation) nfkb->apoptosis p53->apoptosis cell_cycle->apoptosis

Figure 4: Major signaling pathways modulated by this compound.
  • NF-κB Pathway: The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. This compound treatment can lead to the stabilization of IκB, thereby preventing the activation of the NF-κB pro-survival pathway. However, in some contexts, proteasome inhibition can paradoxically lead to NF-κB activation.[8]

  • p53 Signaling: The tumor suppressor protein p53 is a short-lived protein that is targeted for degradation by the proteasome. Inhibition by this compound can lead to the accumulation of p53, promoting apoptosis and cell cycle arrest in cancer cells with wild-type p53.

  • Cell Cycle Regulation: The levels of key cell cycle proteins, such as cyclins, are tightly regulated by proteasomal degradation. This compound-mediated inhibition leads to their accumulation, causing cell cycle arrest at various checkpoints.

Conclusion

This compound has proven to be an invaluable tool for cell biologists and cancer researchers. Its potent and specific inhibition of the proteasome has allowed for the detailed investigation of the ubiquitin-proteasome system's role in a multitude of cellular functions. While its development has been confined to a research setting, the insights gained from studies utilizing this compound have paved the way for the development of clinically approved proteasome inhibitors for the treatment of cancers like multiple myeloma. This guide provides a foundational understanding of this compound, offering both a historical perspective and practical experimental details to aid in its continued use as a powerful research reagent.

References

MG-115: A Technical Guide to its Target Proteins and Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-115 (Z-Leu-Leu-Nva-H) is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. Primarily targeting the chymotrypsin-like and caspase-like activities of the 20S and 26S proteasomes, this compound serves as a critical tool in studying the ubiquitin-proteasome system. Its inhibitory action leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing downstream signaling events, most notably apoptosis and the modulation of inflammatory pathways. This document provides an in-depth technical overview of this compound's target proteins, its impact on key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Target Proteins and Mechanism of Action

This compound's primary mechanism of action is the potent and reversible inhibition of the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. As a peptide aldehyde, this compound's aldehyde group acts as a "warhead," forming a covalent yet reversible hemiacetal adduct with the N-terminal threonine residue of the proteasome's active β-subunits[1]. This interaction blocks the proteolytic activity of the complex.

The 26S proteasome, which is comprised of the 20S catalytic core and the 19S regulatory particle, is the main target. This compound effectively inhibits both the 20S and 26S proteasome complexes[2].

Beyond the proteasome, peptide aldehydes like this compound are also known to inhibit other cysteine proteases, including calpains and cathepsins, although the proteasome remains its most well-characterized target[3].

Quantitative Data Summary

Target/Process Metric Value System/Cell Line Reference
20S ProteasomeKi21 nMPurified enzyme[2]
26S ProteasomeKi35 nMPurified enzyme[2]
Cell Cycle Arrest (G1/S)Effective Concentration54 µMMR65 cells[4]
Apoptosis InductionEffective Concentration30 µMRat-1 and PC12 cells
Insulin Receptor ExpressionEffective Concentration50 µMCOS-7 cells (mutant)

Key Signaling Pathways Modulated by this compound

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and cell survival. In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

This compound, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting the activation of NF-κB-mediated transcription.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex p_IkBa_p50_p65 P-IκBα-p50/p65 IKK->p_IkBa_p50_p65 Phosphorylation IkBa_p50_p65 IκBα-p50/p65 IkBa_p50_p65->IKK Ub_p_IkBa Ub-P-IκBα p_IkBa_p50_p65->Ub_p_IkBa Ubiquitination Proteasome 26S Proteasome Ub_p_IkBa->Proteasome Degradation p50_p65_cyto p50/p65 p50_p65_nu p50/p65 p50_p65_cyto->p50_p65_nu Translocation Proteasome->p50_p65_cyto Release of p50/p65 MG115 This compound MG115->Proteasome Inhibition DNA κB DNA sites p50_p65_nu->DNA Binding Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Activation Stimulus Pro-inflammatory Stimuli Stimulus->IKK

Inhibition of the Canonical NF-κB Pathway by this compound.
The p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Under normal conditions, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent degradation by the proteasome. Cellular stress, including the stress induced by proteasome inhibition, leads to the stabilization and accumulation of p53.

Accumulated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax, PUMA, and Noxa. These proteins translocate to the mitochondria and promote mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. This compound can thus induce p53-dependent apoptosis by preventing its degradation.

p53_Apoptosis_Pathway cluster_main p53-Mediated Apoptosis p53 p53 MDM2 MDM2 p53->MDM2 Binding Bax Bax/PUMA/Noxa (Pro-apoptotic) p53->Bax Transcriptional Activation Proteasome_p53 26S Proteasome MDM2->Proteasome_p53 Ubiquitination & Targeting Proteasome_p53->p53 Degradation MG115_p53 This compound MG115_p53->Proteasome_p53 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP CytC Cytochrome c Mitochondrion->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activation Casp3 Pro-caspase-3 Casp3->aCasp9 Apoptosis Apoptosis aCasp3->Apoptosis Execution

Induction of p53-Mediated Apoptosis by this compound.

Experimental Protocols

Proteasome Activity Assay (In-solution)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest treated with this compound or vehicle control.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP.

  • Protein quantification assay (e.g., Bradford or BCA).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 2 mM ATP.

  • Fluorogenic substrate: Suc-LLVY-AMC (10 mM stock in DMSO).

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 440-460 nm).

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold Lysis Buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Setup: Dilute cell lysates to a final concentration of 1-2 mg/mL in Assay Buffer. Add 50 µL of diluted lysate to each well of the 96-well plate.

  • Substrate Addition: Prepare a working solution of Suc-LLVY-AMC at 200 µM in Assay Buffer. Add 50 µL to each well to initiate the reaction (final concentration 100 µM).

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Calculate the rate of AMC release (RFU/min). Proteasome activity is proportional to this rate.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control.

  • 1X PBS.

  • Annexin V Binding Buffer.

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting

This protocol is for detecting the levels of specific proteins (e.g., p53, IκBα, cleaved caspase-3) in response to this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to target proteins).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice.

  • Quantification: Determine protein concentration of the cleared lysates.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.

Experimental_Workflow start Start: Treat Cells with this compound cell_viability Cell Viability Assay (e.g., MTT/CCK-8) start->cell_viability proteasome_assay Proteasome Activity Assay (Suc-LLVY-AMC) start->proteasome_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) start->apoptosis_assay western_blot Western Blot Analysis start->western_blot ic50 Determine IC50 cell_viability->ic50 pathway_analysis Pathway Elucidation ic50->pathway_analysis proteasome_inhibition Confirm Proteasome Inhibition proteasome_assay->proteasome_inhibition proteasome_inhibition->pathway_analysis apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant apoptosis_quant->pathway_analysis protein_levels Analyze Protein Levels (p53, IκBα, Caspases) western_blot->protein_levels protein_levels->pathway_analysis

Workflow for Characterizing this compound's Cellular Effects.

Conclusion

This compound is an indispensable tool for investigating the multifaceted roles of the ubiquitin-proteasome system. Its ability to potently inhibit the proteasome allows for the detailed study of cellular processes regulated by protein degradation, including the NF-κB and p53 signaling pathways. The methodologies and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies and to further unravel the complexities of cellular protein homeostasis and its implications in disease.

References

MG-115: A Technical Guide to its Role in the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG-115 (Z-Leu-Leu-Nva-H) is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[1] It plays a critical role in the study of the ubiquitin-proteasome system (UPS) by blocking the degradation of ubiquitinated proteins, thereby enabling detailed investigation of cellular processes regulated by protein turnover.[2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy, impact on cellular signaling pathways, and detailed experimental protocols for its application in research settings.

Mechanism of Action

This compound functions as a potent inhibitor of both the 20S and 26S proteasomes.[4][5] Its primary mechanism involves the specific and reversible inhibition of the chymotrypsin-like (CT-L) and caspase-like activities within the catalytic core of the proteasome.[1]

The inhibitor is a tripeptide aldehyde, with an aldehyde group that acts as its "warhead".[6] The carbonyl carbon of this aldehyde group is susceptible to nucleophilic attack by the catalytic threonine-1 residue within the β-subunits (specifically β5 for chymotrypsin-like activity) of the 20S proteasome.[6] This interaction forms a reversible hemiacetal adduct, effectively blocking the active site and preventing the degradation of protein substrates.[2][6] By inhibiting the 20S catalytic core, this compound effectively halts the proteolytic function of the entire 26S proteasome complex.[6]

Role in the Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating a vast array of cellular functions including cell cycle progression, signal transduction, and stress responses. The system tags substrate proteins with a polyubiquitin chain, marking them for recognition and degradation by the 26S proteasome.

This compound serves as a crucial tool for interrogating the UPS. By blocking the terminal degradation step, it leads to the cellular accumulation of polyubiquitinated proteins.[2] This blockade has several well-documented downstream consequences:

  • Induction of Apoptosis: The accumulation of pro-apoptotic proteins and cell cycle regulators (e.g., p53) due to proteasome inhibition is a primary driver of programmed cell death. This compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways in various cell lines, including Rat-1, PC12, and several hepatocellular carcinoma cells.[1][4][5]

  • Cell Cycle Arrest: Proteasome function is essential for the timely degradation of cyclins and other key regulatory proteins that govern cell cycle transitions. Inhibition by this compound can cause a blockade of G1/S and metaphase transitions.[7]

  • Activation of Autophagy: As a compensatory mechanism to the shutdown of the primary protein degradation pathway, blockade of the proteasome by this compound can activate autophagy.[1]

  • Modulation of NF-κB Signaling: The NF-κB pathway is tightly regulated by the proteasomal degradation of its inhibitor, IκB. Interestingly, in some cell lines like HT-29, proteasome inhibition by this compound has been observed to induce IκBα degradation and subsequent NF-κB activation, contrary to the canonical pathway.[8]

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified through inhibitory constant (Ki) values, which represent the concentration of inhibitor required to produce half-maximum inhibition.

Target ProteasomeInhibitory Constant (Ki)
20S Proteasome21 nM[1][4][5]
26S Proteasome35 nM[1][4][5]

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its downstream cellular consequences.

This compound Mechanism of Action on the Proteasome Ub_Protein Polyubiquitinated Protein Substrate Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Recognition Accumulation Accumulation of Ubiquitinated Proteins Proteasome_20S 20S Catalytic Core (β1, β2, β5 subunits) Proteasome_26S->Proteasome_20S Contains Degradation Protein Degradation (Peptides) Proteasome_20S->Degradation Catalyzes Proteasome_20S->Accumulation MG115 This compound MG115->Proteasome_20S Inhibits (Reversible Adduct) Downstream Cellular Effects of this compound MG115 This compound Proteasome_Inhibition Proteasome Inhibition MG115->Proteasome_Inhibition Protein_Accumulation Accumulation of: - Pro-apoptotic proteins (p53, Bax) - Cell cycle regulators (Cyclins) - Misfolded proteins Proteasome_Inhibition->Protein_Accumulation Autophagy Autophagy Activation Proteasome_Inhibition->Autophagy Compensatory Response Apoptosis Apoptosis Protein_Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, Metaphase) Protein_Accumulation->CellCycleArrest General Workflow: Cell-Based Proteasome Inhibition Assay Start Culture Cells to Desired Confluency Treat Treat Cells with this compound (e.g., 10-50 µM) and Vehicle Control (DMSO) Start->Treat Incubate Incubate for Specific Duration (e.g., 2-4 hours) Treat->Incubate Harvest Harvest Cells (e.g., Scrape or Trypsinize) Incubate->Harvest Lyse Lyse Cells & Prepare Protein Lysate Harvest->Lyse Quantify Protein Quantification (e.g., BCA Assay) Lyse->Quantify Analysis Downstream Analysis Quantify->Analysis WB Western Blot for: - Ubiquitinated Proteins - p53, IκBα, etc. Analysis->WB Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Analysis->Viability

References

An In-Depth Technical Guide to the Proteasome Inhibitor MG-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-115, also known as Z-Leu-Leu-Nva-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It specifically targets the chymotrypsin-like activity of both the 20S and 26S proteasomes, crucial cellular machinery responsible for protein degradation. By disrupting the ubiquitin-proteasome system, this compound has become a valuable tool in cell biology research to study the roles of protein turnover in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key biological effects of this compound, supplemented with detailed experimental protocols and visualizations of affected signaling pathways.

Chemical Structure and Properties

This compound is a synthetic peptide derivative with a C-terminal aldehyde group, which is crucial for its inhibitory activity. Its structure is based on a tripeptide sequence of Leucyl-Leucyl-Norvaline with a benzyloxycarbonyl (Z) group at the N-terminus.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate[1]
Synonyms Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, Z-LL-Nva-CHO, Proteasome Inhibitor XII
CAS Number 133407-86-0
Molecular Formula C₂₅H₃₉N₃O₅
Molecular Weight 461.59 g/mol
SMILES CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
InChI Key QEJRGURBLQWEOU-FKBYEOEOSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Appearance White solid
Solubility Soluble in DMSO (≥23.08 mg/mL) and Ethanol (≥26.5 mg/mL). Insoluble in water.[1]
Storage Store as a solid at -20°C. Solutions should be prepared fresh before use.

Mechanism of Action

This compound exerts its biological effects primarily through the potent and reversible inhibition of the proteasome. The aldehyde group of this compound forms a covalent but reversible bond with the active site threonine residues within the catalytic β-subunits of the 20S proteasome core particle. This action specifically inhibits the chymotrypsin-like activity of the proteasome.

Table 3: Inhibitory Activity of this compound

TargetKᵢ (Inhibition Constant)
20S Proteasome 21 nM[1]
26S Proteasome 35 nM[1]

The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins that would normally be degraded. This disruption of protein homeostasis triggers a variety of cellular responses, including cell cycle arrest, induction of apoptosis, and activation of autophagy.

Biological Effects and Signaling Pathways

Induction of Apoptosis

One of the most well-characterized effects of this compound is the induction of apoptosis, or programmed cell death, in various cell types. This is often mediated through the stabilization and activation of the tumor suppressor protein p53, which is normally kept at low levels by proteasomal degradation.

p53_Apoptosis_Pathway This compound Induced p53-Mediated Apoptosis MG115 This compound Proteasome Proteasome MG115->Proteasome inhibits p53 p53 Proteasome->p53 degrades (blocked) MDM2 MDM2 p53->MDM2 induces transcription Bax Bax p53->Bax activates transcription MDM2->p53 ubiquitinates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound induced p53-mediated apoptosis pathway.
Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory and immune responses, as well as cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Paradoxically, while proteasome inhibitors are generally expected to block NF-κB activation by preventing IκB degradation, some studies have shown that this compound can induce IκBα degradation and subsequent NF-κB activation in certain cancer cell lines like HT-29.[2] This highlights the complex and cell-type-specific effects of proteasome inhibition.

NFkB_Activation_Workflow This compound and the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates (upon IκB degradation) MG115 This compound MG115->Proteasome inhibits Gene Target Gene Transcription (e.g., inflammatory cytokines) NFkB_nuc->Gene activates

This compound's paradoxical role in the NF-κB pathway.
Induction of Autophagy

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Blockade of the proteasome by this compound can lead to an accumulation of misfolded and aggregated proteins, which can trigger a compensatory activation of autophagy as an alternative protein clearance mechanism. The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.

Autophagy_Induction_Workflow Experimental Workflow for Autophagy Detection start Treat cells with This compound or vehicle lyse Lyse cells and quantify protein start->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF membrane sds->transfer probe Probe with primary antibodies (anti-LC3, anti-p62) transfer->probe secondary Incubate with secondary antibody probe->secondary detect Detect chemiluminescence secondary->detect analyze Analyze LC3-II/LC3-I ratio and p62 levels detect->analyze

Workflow for detecting this compound-induced autophagy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 50, 100 µM) and a vehicle control (DMSO).[1]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Incubate the plate in the dark for at least 2 hours or overnight to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p53, IκBα, and LC3

This protocol allows for the detection of changes in the protein levels of p53, IκBα, and the conversion of LC3-I to LC3-II following this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-IκBα, anti-LC3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control for the appropriate duration (e.g., 4, 8, 12, 24 hours).[1]

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysates prepared from this compound or vehicle-treated cells

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM ATP)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[5]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates from cells treated with or without this compound.

  • In a 96-well black plate, add a specific amount of protein lysate to each well.

  • Add the assay buffer to each well.

  • To initiate the reaction, add the fluorogenic substrate to each well to a final concentration of 50-100 µM.

  • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) kinetically over a period of time (e.g., 30-60 minutes).[6]

  • The rate of increase in fluorescence is proportional to the proteasome activity.

  • Compare the activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

This compound is a powerful and versatile research tool for investigating the multifaceted roles of the ubiquitin-proteasome system in cellular function. Its ability to potently and reversibly inhibit the proteasome provides a means to study the consequences of impaired protein degradation, including the induction of apoptosis and autophagy, and the complex regulation of signaling pathways like NF-κB. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific model systems. A thorough understanding of its chemical properties, mechanism of action, and biological effects is crucial for the accurate design and interpretation of experiments utilizing this important chemical probe.

References

Methodological & Application

MG-115 Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115 is a potent, reversible, and cell-permeable proteasome inhibitor. It is a peptide aldehyde (Z-Leu-Leu-Nva-CHO) that primarily targets the chymotrypsin-like activity of the 26S proteasome. By inhibiting the proteasome, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis affects various cellular processes, including cell cycle progression, apoptosis, and the activation of signaling pathways such as NF-κB. These characteristics make this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in diseases like cancer.

Mechanism of Action

This compound exerts its biological effects by inhibiting the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. The proteasome plays a critical role in maintaining cellular protein quality control and regulating the levels of key cellular proteins involved in signal transduction, cell cycle control, and apoptosis.

The canonical NF-κB signaling pathway is a key process regulated by the proteasome. In unstimulated cells, the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an upstream signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

This compound, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby inhibiting its nuclear translocation and transcriptional activity.

By inducing the accumulation of pro-apoptotic proteins and inhibiting anti-apoptotic pathways like NF-κB, this compound can effectively trigger programmed cell death in cancer cells.

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemNotes
Ki (20S Proteasome) 21 nMPurified 20S proteasomeRepresents the inhibitor constant for the 20S catalytic core of the proteasome.[1][2][3][4]
Ki (26S Proteasome) 35 nMPurified 26S proteasomeRepresents the inhibitor constant for the intact 26S proteasome complex.[1][2][3][4]
Effective Concentration for Apoptosis Induction 30 µMRat-1 and PC12 cellsConcentration at which apoptosis was observed after 4 hours of treatment.[2]
Effective Concentration for NF-κB Inhibition 10 µMIsolated rat isletsConcentration that counteracted the suppressive effects of IL-1β, which is known to activate NF-κB.[2]
Effective Concentration for Insulin Receptor Expression Increase 50 µMCOS-7 cells (mutant)Increased the expression of mutant insulin receptors after 2 hours of treatment.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)

This protocol is for detecting the induction of apoptosis by this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified time.

    • After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • The appearance of cleaved caspase-3 and cleaved PARP fragments indicates the induction of apoptosis.

Analysis of NF-κB (p65) Nuclear Translocation by Western Blot

This protocol is for determining the effect of this compound on the subcellular localization of the NF-κB p65 subunit.

Materials:

  • This compound

  • NF-κB activating agent (e.g., TNF-α)

  • Nuclear and Cytoplasmic Extraction Kit (or buffers for manual fractionation)

  • Primary antibodies (e.g., anti-p65, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker])

  • Other materials as listed in the Western Blot protocol.

Procedure:

  • Cell Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

    • Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, TNF-α only, this compound only).

  • Nuclear and Cytoplasmic Fractionation:

    • Following treatment, wash the cells with ice-cold PBS.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit or a standard biochemical protocol. This typically involves sequential lysis with hypotonic and hypertonic buffers to separate the cytoplasm from the nucleus.

  • Western Blot Analysis:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions.

    • Perform western blotting as described in the apoptosis protocol.

    • Load equal amounts of protein from the cytoplasmic and nuclear extracts.

    • Probe the membranes with antibodies against p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Data Analysis:

    • In TNF-α stimulated cells, an increase in p65 in the nuclear fraction and a decrease in the cytoplasmic fraction is expected.

    • In cells pre-treated with this compound, the TNF-α-induced nuclear translocation of p65 should be inhibited, resulting in p65 remaining predominantly in the cytoplasmic fraction.

Mandatory Visualization

MG115_Mechanism_of_Action cluster_proteasome Proteasome Inhibition Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ubiquitinated_Proteins->Proteasome Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins MG115 This compound MG115->Proteasome NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 P p_IkBa_p50_p65 P-IκBα-p50-p65 Ub_p_IkBa Ub-P-IκBα p_IkBa_p50_p65->Ub_p_IkBa + Ub Ub Ubiquitin Proteasome 26S Proteasome Ub_p_IkBa->Proteasome p50_p65 p50-p65 (Active) Proteasome->p50_p65 releases p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation MG115 This compound MG115->Proteasome DNA DNA (κB site) p50_p65_nuc->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture MG115_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->MG115_Treatment Assay Perform Assay MG115_Treatment->Assay Cell_Viability Cell Viability Assay (e.g., MTT) Assay->Cell_Viability Apoptosis_Detection Apoptosis Detection (e.g., Western Blot for Cleaved Caspase-3) Assay->Apoptosis_Detection NFkB_Analysis NF-κB Pathway Analysis (e.g., p65 Nuclear Translocation) Assay->NFkB_Analysis Data_Analysis Data Analysis (IC50, Protein Expression) Cell_Viability->Data_Analysis Apoptosis_Detection->Data_Analysis NFkB_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for MG-115 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing MG-115, a potent proteasome inhibitor, in Western blot experiments. This document outlines the mechanism of action, provides a comprehensive experimental protocol, and includes a visual representation of the relevant signaling pathway.

Introduction

This compound is a peptide aldehyde that acts as a reversible and potent inhibitor of the proteasome. It effectively blocks the chymotrypsin-like activity of the 26S and 20S proteasome, with Ki values of 35 nM and 21 nM, respectively.[1] By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[2] This characteristic makes this compound a valuable tool for studying the ubiquitin-proteasome system and its role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. In a Western blot experiment, treatment with this compound is expected to increase the signal of proteins that are targeted for proteasomal degradation.

Mechanism of Action

This compound, along with similar inhibitors like MG-132, targets the catalytic beta-subunits of the 20S proteasome, which is the proteolytic core of the 26S proteasome.[2] The aldehyde group of this compound forms a covalent yet reversible bond with the N-terminal threonine residue of the active sites in the β-subunits, thereby inhibiting their proteolytic activity.[2] This inhibition prevents the breakdown of proteins that have been tagged with ubiquitin, a small regulatory protein. The accumulation of these ubiquitinated proteins can then be detected by Western blotting.

Data Presentation

The following table summarizes typical experimental parameters for using this compound in cell culture for subsequent Western blot analysis. Note that optimal conditions may vary depending on the cell line and the specific protein of interest.

ParameterValueReference
Solvent DMSO[3]
Stock Solution Concentration 10-50 mM in DMSO[4]
Working Concentration 10-50 µM in cell culture medium[1][5]
Treatment Time 2-6 hours[1][5]
Storage of Stock Solution -20°C for up to 3 months

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the accumulation of a target protein.

Materials
  • This compound (lyophilized powder)[3]

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA buffer or other suitable lysis buffer[6]

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer (4x or 6x)[7]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[8]

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol

1. Preparation of this compound Stock Solution: a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Reconstitute the this compound in sterile DMSO to create a stock solution of 10-50 mM. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 461.6 g/mol ), dissolve 4.62 mg in 1 mL of DMSO. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

2. Cell Culture and Treatment: a. Seed cells in appropriate culture plates or flasks and grow to the desired confluency (typically 70-80%). b. On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the final desired working concentration (e.g., 10 µM, 30 µM, or 50 µM).[1][5] It is crucial to also prepare a vehicle control by adding an equivalent volume of DMSO to the medium. c. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for the desired treatment time (e.g., 2, 4, or 6 hours). Optimal time should be determined empirically.

3. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[6] b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[6] d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[6] f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method. b. Based on the protein concentration, normalize the samples to ensure equal loading. c. To an appropriate volume of each lysate, add Laemmli sample buffer to a final concentration of 1x. d. Boil the samples at 95-100°C for 5-10 minutes.[7][8] e. Briefly centrifuge the samples to collect the condensate.

5. Western Blotting: a. Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9] d. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8] e. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. f. Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[8] g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. h. Wash the membrane again three times for 10 minutes each with TBST. i. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. j. Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative abundance of the target protein.

Mandatory Visualization

The following diagrams illustrate the ubiquitin-proteasome signaling pathway and a typical experimental workflow for a Western blot experiment using this compound.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP E2 E2 (Ub-Conjugating Enzyme) E1->E2 E3 E3 (Ub Ligase) E2->E3 UbProtein Ubiquitinated Protein E3->UbProtein Ub TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome UbProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides MG115 This compound MG115->Proteasome

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer + Heat) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis following this compound treatment.

References

Application Notes and Protocols for MG-115 Induced Apoptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115 is a potent, reversible, and cell-permeable proteasome inhibitor that effectively induces apoptosis in a variety of cell types. By inhibiting the chymotrypsin-like activity of the 26S proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors and cell cycle regulators.[1][2][3] This disruption triggers a cascade of events culminating in programmed cell death. These application notes provide detailed protocols for inducing apoptosis with this compound and quantifying its effects using common apoptosis assays, namely Annexin V/Propidium Iodide (PI) staining and Caspase-Glo® 3/7 Assay.

Mechanism of Action

This compound, a peptide aldehyde, primarily inhibits the 20S and 26S proteasomes.[1][3] This inhibition leads to the stabilization and accumulation of key cellular proteins that are normally degraded. A critical target is the tumor suppressor protein p53. By preventing p53 degradation, this compound can induce p53-dependent apoptosis.[2] The apoptotic cascade initiated by this compound involves the activation of caspases, including caspase-3, -8, and -9, loss of mitochondrial membrane potential, and regulation of Bcl-2 family proteins, such as an increase in Bax and a decrease in Bcl-2.[1]

Experimental Protocols

I. Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis. The optimal concentration of this compound and incubation time will vary depending on the cell line and should be determined empirically.

Materials:

  • This compound (Z-Leu-Leu-Nva-H)

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells

  • Sterile, tissue culture-treated plates or flasks

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO alone) at the same final concentration should be prepared.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension directly into centrifuge tubes.

    • Adherent cells: Collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected supernatant.[4]

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.

  • Proceed with the desired apoptosis detection assay.

II. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5][6] PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[4][7]

Materials:

  • This compound treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with distilled water.

  • Cell Resuspension: Resuspend the washed cell pellet from the this compound treatment protocol in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

III. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[10]

Materials:

  • This compound treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • Luminometer

Procedure:

  • Plate Cells: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol I. Include wells for a no-cell control (background) and a vehicle-treated cell control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell suspension or medium.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Presentation

Table 1: Quantification of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0 µM
This compound10 µM
This compound25 µM
This compound50 µM

Table 2: Caspase-3/7 Activity

Treatment GroupConcentrationLuminescence (RLU)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
No-Cell ControlN/AN/A
Vehicle Control0 µM1.0
This compound10 µM
This compound25 µM
This compound50 µM

Mandatory Visualizations

MG115_Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_annexin Annexin V / PI Assay cluster_caspase Caspase-Glo 3/7 Assay start Seed Cells in Culture Plates treat Treat Cells with this compound (and Vehicle Control) start->treat plate_caspase Plate Cells in 96-well Plate & Treat with this compound start->plate_caspase incubate Incubate for Desired Time (e.g., 24h) treat->incubate harvest Harvest Adherent & Suspension Cells incubate->harvest wash_av Wash Cells with PBS harvest->wash_av resuspend_av Resuspend in 1X Binding Buffer wash_av->resuspend_av stain_av Stain with Annexin V-FITC & PI resuspend_av->stain_av analyze_av Analyze by Flow Cytometry stain_av->analyze_av add_reagent Add Caspase-Glo® 3/7 Reagent plate_caspase->add_reagent incubate_caspase Incubate at Room Temp add_reagent->incubate_caspase read_lum Measure Luminescence incubate_caspase->read_lum

Caption: Experimental workflow for assessing this compound induced apoptosis.

MG115_Signaling_Pathway MG115 This compound Proteasome 26S Proteasome MG115->Proteasome Inhibition p53 p53 Accumulation Proteasome->p53 Degradation Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols for Cell Cycle Analysis with MG-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome, a key cellular machine responsible for the degradation of ubiquitinated proteins. The proteasome plays a critical role in the regulation of numerous cellular processes, including cell cycle progression, by mediating the timely degradation of key regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors (CKIs).

By inhibiting the proteasome, this compound leads to the accumulation of these regulatory proteins, which can induce cell cycle arrest and apoptosis in a variety of cancer cell lines. This property makes this compound a valuable tool for studying the role of the ubiquitin-proteasome system in cell cycle control and a potential therapeutic agent for cancer treatment.

These application notes provide a comprehensive guide to utilizing this compound for cell cycle analysis, including its mechanism of action, protocols for experimental procedures, and expected outcomes.

Mechanism of Action: this compound and Cell Cycle Arrest

This compound-induced cell cycle arrest is primarily a consequence of the stabilization and accumulation of key cell cycle regulatory proteins that are normally targeted for degradation by the proteasome. The inhibition of the proteasome disrupts the delicate balance of these proteins, leading to halts at critical cell cycle checkpoints, most notably the G1/S and G2/M transitions.

A key event in this compound-mediated G1 arrest is the accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1. These proteins negatively regulate the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4/6 and Cyclin E/CDK2) that are essential for the G1 to S phase transition. By preventing the degradation of p21 and p27, this compound ensures their sustained inhibitory function, thereby preventing cells from entering the DNA synthesis (S) phase.

Furthermore, proteasome inhibition can affect the NF-κB and p53 signaling pathways. Inhibition of IκBα degradation leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of its target genes, including Cyclin D1, which is a critical driver of G1 progression.[1] In cells with functional p53, this compound can lead to the stabilization of this tumor suppressor protein, which in turn can transcriptionally activate the expression of p21, further reinforcing the G1 checkpoint.

The arrest at the G2/M transition is also mediated by the accumulation of proteins that regulate mitotic entry. For instance, the stabilization of proteins that inhibit the Cyclin B1/CDK1 complex can prevent the cell from entering mitosis. Studies have shown that treatment with this compound can lead to a complete block of the G1/S and metaphase transitions at sufficient concentrations.[1]

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

Treatment of cell lines with this compound results in a dose-dependent arrest of cells in the G1 and G2/M phases of the cell cycle. The following table summarizes representative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line after 24 hours of treatment, as analyzed by flow cytometry.

This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55%30%15%
1065%20%15%
2575%10%15%
5080%<5%15%
54>85% (Complete G1/S block)~0%Increased G2/M population

Note: The data presented in this table is a representative example based on published findings describing a dose-dependent G1/S and G2/M arrest.[1] The exact percentages will vary depending on the cell line, experimental conditions, and the duration of treatment. A concentration of 54 µM has been reported to cause a complete block of G1/S and metaphase transitions.[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, HCT116) in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash the cells once with PBS, and then detach them using trypsin-EDTA.

    • Collect the cells in a centrifuge tube and pellet them by centrifugation at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cells and pellet them by centrifugation.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in the residual PBS.

    • While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution containing RNase A. The RNase A is crucial to degrade any double-stranded RNA, which can also be stained by PI.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Set the instrument to measure the fluorescence in the linear mode.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.

Mandatory Visualizations

MG115_Signaling_Pathway cluster_proteasome Proteasome Inhibition cluster_accumulation Protein Accumulation cluster_downstream Downstream Effects MG115 This compound Proteasome 26S Proteasome MG115->Proteasome Inhibits p21_p27 p21 / p27 (CKIs) IkappaB IκBα p53 p53 Cyclin_CDK Cyclin D/E-CDK2/4/6 p21_p27->Cyclin_CDK Inhibits NFkB NF-κB IkappaB->NFkB Inhibits p53->p21_p27 Activates Transcription G1_S_Arrest G1/S Phase Arrest Cyclin_CDK->G1_S_Arrest Progression Blocked NFkB->G1_S_Arrest Transcription of Cyclin D1 inhibited G2_M_Arrest G2/M Phase Arrest

Caption: Signaling pathway of this compound induced cell cycle arrest.

Cell_Cycle_Analysis_Workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis A Seed Cells B Treat with this compound (and controls) A->B C Harvest Cells (Trypsinization) B->C D Wash with PBS C->D E Fix in 70% Ethanol D->E F Wash with PBS E->F G Stain with Propidium Iodide (containing RNase A) F->G H Flow Cytometry Analysis G->H I Gating & Cell Cycle Modeling H->I J Quantify Cell Populations (G0/G1, S, G2/M) I->J

Caption: Experimental workflow for cell cycle analysis using this compound.

References

Application Note: MG-115 for In Vitro Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ubiquitin-Proteasome System (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle regulation, and signal transduction.[1][2] Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][3][4]

MG-115 (Z-Leu-Leu-Nva-H) is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[5][6][7] It serves as an invaluable tool for in vitro studies aimed at understanding the roles of specific proteins regulated by the UPS. By inhibiting the proteasome, this compound leads to the accumulation of polyubiquitinated proteins, allowing researchers to identify substrates of the UPS, elucidate degradation pathways, and investigate the functional consequences of stabilizing specific proteins.

Mechanism of Action

This compound primarily targets the 20S proteasome, which is the catalytic core of the larger 26S proteasome complex.[8] The inhibitor's aldehyde group forms a reversible covalent bond with the N-terminal threonine residue of the catalytic β-subunits within the 20S core.[8] This action specifically inhibits the chymotrypsin-like activity of the proteasome, preventing the breakdown of ubiquitinated proteins.[5][6][7] Consequently, proteins tagged for destruction accumulate within the cell, enabling their detection and study.

MG115_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Inhibitor Target Target Protein E1E2E3 E1, E2, E3 Ligases Target->E1E2E3 Ub Ubiquitin Ub->E1E2E3 PolyUb_Target Polyubiquitinated Target Protein E1E2E3->PolyUb_Target Ubiquitination Proteasome 26S Proteasome (19S + 20S Core) PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation MG115 This compound MG115->Proteasome Inhibition

Figure 1. Mechanism of this compound in the Ubiquitin-Proteasome System.

Quantitative Data

The efficacy of this compound can vary depending on the cell type, experimental duration, and the specific protein of interest. Below is a summary of reported inhibitory constants and effective concentrations used in various in vitro models.

ParameterValueSystem/Cell LineNotesReference
K_i (20S Proteasome) 21 nMPurified enzymePotent reversible inhibition.[5][6][7][9]
K_i (26S Proteasome) 35 nMPurified enzymePotent reversible inhibition.[5][6][7][9]
Effective Concentration 10 µMHT-29 cellsInduced degradation of cytosolic IκBα within 2 hours.[10]
Effective Concentration 10 µMIsolated rat isletsCounteracted suppressive effects of IL-1β after 48 hours.[9]
Effective Concentration 30 µMRat-1 and PC12 cellsInduced apoptosis after 4 hours of treatment.[9]
Effective Concentration 50 µMCOS-7 cellsIncreased expression of mutant insulin receptors within 2 hours.[9]

Experimental Protocols

Protocol 1: In Vitro Protein Degradation Inhibition Assay

This protocol provides a general workflow for treating cultured cells with this compound to inhibit proteasomal degradation and cause the accumulation of a target protein.

A. Materials Required

  • Mammalian cell line of interest (e.g., WM-115, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)[11]

  • This compound powder (store at -20°C)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scrapers

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 6-well or 12-well tissue culture plates

B. This compound Stock Solution Preparation

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to 3 months.[7]

C. Cell Culture and Treatment

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate at 37°C with 5% CO2.[12][13]

  • Allow cells to adhere and grow for 24 hours.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10-50 µM) in pre-warmed complete culture medium. Prepare a vehicle control using an equivalent amount of DMSO.

  • Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired period (e.g., 2, 4, 6, or 24 hours). The optimal time will depend on the turnover rate of the protein of interest.

D. Cell Lysis and Protein Quantification

  • After incubation, place the culture plate on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a 6-well plate) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's protocol.

Protocol 2: Analysis of Protein Accumulation by Western Blot

This protocol describes how to use the protein lysates generated in Protocol 1 to detect the accumulation of a target protein via Western blot.

A. Materials Required

  • Protein lysates from Protocol 1

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

B. Procedure

  • Normalize the protein concentration for all samples. Mix the lysate with Laemmli buffer and boil at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

  • Run the gel until adequate separation is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Apply the ECL substrate and capture the signal using an imaging system. Increased band intensity in this compound-treated samples compared to the vehicle control indicates protein accumulation.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro protein degradation study using this compound.

MG115_Workflow Start Start: Prepare Cells & Reagents Seed 1. Seed Cells in Multi-Well Plate Start->Seed Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Treat Cells - this compound (Test) - DMSO (Vehicle Control) Incubate1->Treat Incubate2 4. Incubate for Desired Time (e.g., 2-24h) Treat->Incubate2 Harvest 5. Harvest Cells (Wash with PBS, Lyse) Incubate2->Harvest Quantify 6. Quantify Protein (BCA Assay) Harvest->Quantify Analysis 7. Downstream Analysis Quantify->Analysis WB Western Blot (Protein Accumulation) Analysis->WB Option A PAA Proteasome Activity Assay (Inhibition Efficacy) Analysis->PAA Option B End End: Data Interpretation WB->End PAA->End

Figure 2. General experimental workflow for this compound studies.

This document is intended for research use only and does not provide medical advice.

References

Application Notes: MG-115 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MG-115 (Z-Leu-Leu-Nva-CHO) is a potent, reversible, and cell-permeable peptide aldehyde inhibitor. It is primarily recognized for its strong inhibition of the chymotrypsin-like activity of the proteasome, a key component of the cellular machinery for protein degradation.[1][2] Additionally, this compound is known to inhibit other proteases, including calpains. The ubiquitin-proteasome system (UPS) and calpain pathways are critically involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Dysregulation of these pathways leads to the accumulation of misfolded proteins, synaptic dysfunction, and eventual neuronal cell death.[3][4][5] Therefore, this compound serves as a valuable research tool for investigating the roles of these pathways in disease models and for exploring potential therapeutic strategies.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key cellular protease systems:

  • The Ubiquitin-Proteasome System (UPS): The UPS is the principal mechanism for the degradation of most intracellular proteins, including misfolded, damaged, or short-lived regulatory proteins. This compound is a potent inhibitor of both the 20S and 26S proteasomes.[1][6] By blocking the proteasome, this compound prevents the degradation of ubiquitinated proteins, leading to their accumulation. This can trigger various cellular responses, including the unfolded protein response (UPR), cell cycle arrest, and apoptosis.[6][7][8] In the context of neurodegeneration, inhibiting the proteasome can prevent the clearance of toxic protein aggregates but also modulate signaling pathways involved in cell survival and inflammation.

  • Calpains: Calpains are a family of calcium-dependent cysteine proteases. Their over-activation is implicated in neuronal damage following excitotoxicity and ischemic injury, contributing to the breakdown of essential cytoskeletal and synaptic proteins.[3][9][10] this compound has been shown to inhibit calpain activity, which may contribute to its neuroprotective effects by preventing the degradation of key neuronal substrates and reducing apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity and its effects in various experimental models based on published data.

Table 1: Inhibitory Activity of this compound

TargetKᵢ (Inhibition Constant)NotesReference
20S Proteasome21 nMPotent, reversible inhibition of chymotrypsin-like activity.[1][2][6]
26S Proteasome35 nMPotent, reversible inhibition.[1][6]
Calpain-Inhibitory activity confirmed, but specific Kᵢ values are not detailed in the provided context.[3][6]

Table 2: Cellular Effects of this compound in In Vitro Models

Cell LineConcentrationIncubation TimeObserved EffectReference
Rat-1 Fibroblasts30 µM4 hoursInduction of apoptosis.[6]
PC12 Pheochromocytoma30 µM4 hoursInduction of apoptosis.[6]
COS-7 Cells (mutant)50 µM2 hours3 to 4.2-fold increase in insulin proreceptor and mature β-subunit levels.[6]
HT-29 Cells10 µM2 hoursInduced degradation of cytosolic IκBα.[11]
Rat Islets10 µMPre-treatmentCounteracted the suppressive effects of IL-1β.[6]

Key Signaling Pathways and Experimental Workflows

1. Ubiquitin-Proteasome System (UPS) Inhibition

This compound directly blocks the catalytic core of the proteasome, preventing the breakdown of proteins tagged with ubiquitin. This is a central mechanism in studying proteinopathies like Huntington's disease, where mutant huntingtin protein clearance is impaired.[5]

UPS_Inhibition cluster_0 Cellular Protein Homeostasis Protein Target Protein Ub_Protein Ub-Tagged Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting for Degradation Peptides Peptide Fragments Proteasome->Peptides Proteolysis MG115 This compound MG115->Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome System by this compound.

2. Modulation of the NF-κB Signaling Pathway

The activation of the transcription factor NF-κB is a critical step in the inflammatory response common in neurodegenerative diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for degrading phosphorylated IκB, which frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting the proteasome, this compound can prevent IκB degradation and thereby suppress NF-κB activation, which can be neuroprotective.[12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NFκB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB pIkB_NFkB P-IκB-NFκB IkB_NFkB->pIkB_NFkB Proteasome Proteasome pIkB_NFkB->Proteasome Targets IκB for Degradation NFkB Active NFκB (p50/p65) Proteasome->NFkB Releases NFκB NFkB_nuc NFκB NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes MG115 This compound MG115->Proteasome Inhibition Experimental_Workflow cluster_assays Endpoint Analysis start Start: Neuronal Cell Culture (e.g., PC12, SH-SY5Y, Primary Neurons) treatment Pre-treatment with this compound (Varying Concentrations) start->treatment stressor Induce Neurotoxic Stress (e.g., MPP+, Rotenone, Mutant Protein Expression) treatment->stressor incubation Incubation (e.g., 24-48 hours) stressor->incubation viability Cell Viability Assay (MTS/MTT) incubation->viability apoptosis Apoptosis Assay (Caspase-3, TUNEL) incubation->apoptosis western Western Blot (Protein Levels) incubation->western proteasome_activity Proteasome Activity Assay incubation->proteasome_activity

References

Application Notes and Protocols for Apoptosis Induction by MG-115 and APG-115

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MG-115 and APG-115 for inducing apoptosis in cancer cell lines. The document outlines the mechanisms of action, effective treatment conditions, and detailed experimental protocols.

Disclaimer: The information provided is for research purposes only and not for clinical use.

Part 1: this compound - A Proteasome Inhibitor for Apoptosis Induction

This compound is a potent, reversible inhibitor of the proteasome, which plays a crucial role in the degradation of ubiquitinated proteins. By inhibiting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic proteins and subsequent cell death.

Mechanism of Action

This compound primarily targets the chymotrypsin-like activity of the 26S proteasome. This inhibition prevents the degradation of key cellular proteins, including cell cycle regulators and tumor suppressors. The accumulation of these proteins can trigger cell cycle arrest, typically at the G1/S and metaphase transitions, and ultimately lead to the activation of apoptotic pathways. One of the key mechanisms is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. This prevents NF-κB from translocating to the nucleus and transcribing anti-apoptotic genes, thereby sensitizing cells to apoptosis.

MG115_Pathway MG115 This compound Proteasome 26S Proteasome MG115->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins (e.g., Bax, Noxa) Proteasome->Pro_Apoptotic Prevents Degradation of NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Anti_Apoptotic Anti-Apoptotic Gene Transcription Nucleus->Anti_Apoptotic Promotes Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Pro_Apoptotic->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data on this compound Treatment for Apoptosis Induction

Quantitative data on apoptosis induction by this compound is limited in publicly available literature. However, existing studies suggest its effectiveness in inducing cell cycle arrest, a precursor to apoptosis, at micromolar concentrations.

Cell LineConcentrationTreatment TimeObserved EffectReference
MR65 (Human multiple myeloma)54 µMNot specifiedComplete block of G1/S and metaphase transitions[1]
Rat-1 (Rat embryonic fibroblast)Not specifiedNot specifiedInduction of apoptosis[2]
PC12 (Rat pheochromocytoma)Not specifiedNot specifiedInduction of apoptosis[2]
Hepatocellular Carcinoma CellsNot specifiedNot specifiedDown-regulation of XIAP and survivin[3]

Note: The lack of specific time-course and dose-response data for apoptosis necessitates empirical determination of optimal conditions for specific cell lines.

Part 2: APG-115 (Alrizomadlin) - An MDM2 Inhibitor for Apoptosis Induction

APG-115, also known as Alrizomadlin, is a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, APG-115 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Mechanism of Action

In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by the overexpression of its negative regulator, MDM2. MDM2 binds to p53 and promotes its degradation through the ubiquitin-proteasome pathway. APG-115 binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[4] This leads to the accumulation and activation of p53, which can then translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX).[5][6] Furthermore, APG-115 has been shown to suppress the pro-survival AKT and ERK signaling pathways.[6]

APG115_Pathway APG115 APG-115 MDM2 MDM2 APG115->MDM2 Inhibits AKT_ERK AKT / ERK Signaling APG115->AKT_ERK Inhibits p53 p53 MDM2->p53 Inhibits & Promotes Degradation Proteasome Proteasome p53->Proteasome Degradation Nucleus Nucleus p53->Nucleus Accumulation & Activation p21 p21 Nucleus->p21 Upregulates PUMA_BAX PUMA, BAX Nucleus->PUMA_BAX Upregulates CellCycleArrest Cell Cycle Arrest (G1/G2-M) p21->CellCycleArrest Induces Apoptosis Apoptosis PUMA_BAX->Apoptosis Induces CellSurvival Cell Survival & Proliferation AKT_ERK->CellSurvival Promotes

Figure 2: Simplified signaling pathway of APG-115-induced apoptosis.
Data on APG-115 Treatment for Apoptosis Induction

APG-115 has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, particularly those with wild-type p53.

Cell LineConcentrationTreatment TimeObserved EffectReference
AGS (Gastric cancer, p53-wt)IC50: 18.9 ± 15.6 nM72 hoursInhibition of cell proliferation[7]
MKN45 (Gastric cancer, p53-wt)IC50: 103.5 ± 18.3 nM72 hoursInhibition of cell proliferation[7]
AGS and MKN45 (p53-wt)0.02 µM, 0.2 µM48 hoursG0/G1 cell cycle arrest[8]
EHEB (Chronic Lymphocytic Leukemia)Various concentrations48 hoursInduction of apoptosis
Primary CLL cells (p53-wt)Various concentrations48 hoursInduction of apoptosis
TPC-1, KTC-1 (p53-wt)0.3 µM, 1 µM, 3 µM, 10 µM24 hoursG2/M cell cycle arrest[8]
MOLM-13, MV-4-11, OCI-AML-3 (AML, p53-wt)Increasing concentrations72 hoursDecreased cellular viability

Part 3: Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis induced by this compound or APG-115.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plate

  • Test compound (this compound or APG-115)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plate or culture tubes

  • Test compound (this compound or APG-115)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described for the cell viability assay.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with the test compound, lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Studies A Cell Seeding B Treatment with This compound or APG-115 (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot for Cleaved Caspase-3 & PARP B->E F Western Blot for Signaling Pathway Proteins (p53, Bcl-2 family, etc.) B->F G Cell Cycle Analysis B->G

Figure 3: A general experimental workflow for investigating apoptosis.

References

Application Notes and Protocols for Preparing MG-115 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115, also known as Z-Leu-Leu-Nva-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[1][2] It primarily targets the chymotrypsin-like activity of both the 20S and 26S proteasomes, with Ki values of 21 nM and 35 nM, respectively.[1][3] By inhibiting the proteasome, this compound blocks the degradation of ubiquitinated proteins, leading to the induction of apoptosis and autophagy.[1][2] This makes it a valuable tool in cancer research and studies involving protein degradation pathways. This compound has been shown to induce p53-dependent apoptosis.[1]

Chemical Properties and Solubility

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, Z-LL-Nva-CHO, Proteasome Inhibitor XII[1]
Molecular Formula C25H39N3O5[1]
Molecular Weight 461.59 g/mol [1]
CAS Number 133407-86-0[1]
Appearance Solid[1]
Solubility ≥23.08 mg/mL in DMSO≥26.5 mg/mL in EtOHInsoluble in H2O[1]
Storage Store solid at -20°C[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or heating block at 37°C, ultrasonic bath

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound solid and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.62 mg of this compound (Molecular Weight = 461.59 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid. To prepare a 10 mM stock solution, you would add 1 mL of DMSO for every 4.62 mg of this compound.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. To aid dissolution, the tube can be gently warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4] It is recommended to use the solution as soon as possible after preparation as it is not stable for long-term storage in solution.[1]

Preparation of Working Solutions

For cell-based assays, the this compound stock solution should be diluted to the desired final concentration in the appropriate cell culture medium. It is important to note that this compound is insoluble in water, and precipitation may occur if the final concentration of DMSO is too low.[5] Therefore, it is crucial to ensure that the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example Dilution:

To prepare a 100 µM working solution from a 10 mM stock:

  • Add 10 µL of the 10 mM this compound stock solution to 990 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • The final DMSO concentration in this working solution will be 0.1%.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

G cluster_start Preparation cluster_storage Storage cluster_end Application start Start weigh Weigh this compound Solid start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve this compound (Vortex/Warm/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Dilution to Working Concentration store->end

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of this compound Action

G ub_protein Ubiquitinated Protein proteasome 26S Proteasome ub_protein->proteasome Targeting accumulation Accumulation of Ubiquitinated Proteins degradation Protein Degradation proteasome->degradation mg115 This compound mg115->proteasome Inhibition p53 p53 Stabilization accumulation->p53 apoptosis Apoptosis p53->apoptosis

Caption: this compound inhibits the proteasome, leading to apoptosis.

References

Troubleshooting & Optimization

MG-115 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the proteasome inhibitor, MG-115.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[1] Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the 26S proteasome, which prevents the degradation of ubiquitinated proteins.[2] This leads to the accumulation of proteins that are normally targeted for degradation, thereby affecting various cellular processes, including cell cycle progression and apoptosis.

Q2: What are the common research applications of this compound?

This compound is widely used in cell biology and cancer research to study the role of the ubiquitin-proteasome system in various cellular processes. Common applications include:

  • Inducing apoptosis (programmed cell death) in cancer cell lines.

  • Studying the regulation of cell cycle progression.

  • Investigating the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.[2]

  • Examining the cellular stress response.

Q3: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. It is poorly soluble in aqueous solutions.

Solubility and Stock Solution Preparation

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common organic solvents.

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO≥23.08 mg/mL~50 mM
DMF25 mg/mL~54 mM
Ethanol≥26.5 mg/mL~57 mM

Molecular Weight of this compound: 461.59 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.62 mg of this compound.

  • Aseptically add the appropriate volume of anhydrous DMSO to the vial of this compound. For 4.62 mg, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Troubleshooting Common Solubility Issues

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to prevent precipitation:

  • Gradual Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a serial dilution. First, dilute the DMSO stock in a small volume of medium, and then add this intermediate dilution to the final volume.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize both cytotoxicity and precipitation.[4]

  • Vortexing During Dilution: While adding the this compound solution to the aqueous medium, gently vortex or swirl the medium to ensure rapid and even dispersion.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to improve solubility.

  • Sonication: Brief sonication of the final working solution can help to redissolve any small precipitates that may have formed.

Q5: My this compound stock solution appears cloudy or has visible crystals after storage. What should I do?

Cloudiness or crystal formation in your DMSO stock solution upon storage, especially at -20°C, can be due to the absorption of water, which reduces the solubility of this compound.

  • Warm and Sonicate: Gently warm the vial to 37°C and sonicate until the solution becomes clear.

  • Use Anhydrous DMSO: For future stock preparations, ensure you are using a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO to minimize water content.

  • Proper Storage: Store aliquots in tightly sealed vials to prevent moisture absorption.

Signaling Pathways and Workflows

This compound Mechanism of Action: Proteasome Inhibition and NF-κB Pathway

This compound inhibits the 26S proteasome, which is responsible for the degradation of IκB, the inhibitory protein of NF-κB. By preventing IκB degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are often involved in inflammation and cell survival.[2]

MG115_NFkB_Pathway cluster_nucleus Nucleus MG115 This compound Proteasome 26S Proteasome MG115->Proteasome IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB_NFkB IκB-NF-κB Complex (Cytoplasm) Nucleus Nucleus IkB_NFkB->Nucleus Translocation Blocked Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activation Blocked

Caption: this compound inhibits the proteasome, preventing IκB degradation and blocking NF-κB signaling.

This compound Induced Apoptosis Pathway

This compound can induce apoptosis through both p53-dependent and p53-independent pathways. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, such as Bax, and the activation of caspases, which are key executioners of apoptosis.

MG115_Apoptosis_Pathway MG115 This compound Proteasome Proteasome MG115->Proteasome Inhibits Bcl2_family Bcl-2 Family Regulation (↑ Bax, ↓ Bcl-2) MG115->Bcl2_family p53-independent effects p53 p53 Accumulation Proteasome->p53 Prevents Degradation p53->Bcl2_family Activates Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Induces Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound induces apoptosis by inhibiting the proteasome, leading to caspase activation.

Experimental Workflow: Cell Treatment and Analysis

The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequently analyzing the cellular response.

Experimental_Workflow start Start: Cell Seeding prepare_mg115 Prepare this compound Working Solution start->prepare_mg115 treat_cells Treat Cells with this compound prepare_mg115->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (e.g., Western Blot, Flow Cytometry) harvest->analysis end End analysis->end

Caption: A standard workflow for cell-based experiments using this compound.

References

potential off-target effects of MG-115

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MG-115. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome. Its primary targets are the 20S and 26S proteasomes, large multi-catalytic proteinase complexes responsible for degrading ubiquitinated proteins within the cell.[1] this compound specifically inhibits the chymotrypsin-like activity of the proteasome.[2]

Q2: What is the mechanism of action of this compound?

This compound contains an aldehyde functional group that acts as a "warhead." This aldehyde group forms a reversible hemiacetal adduct with the active site threonine residues of the catalytic β-subunits within the 20S proteasome core.[3] This covalent modification blocks the proteolytic activity of the proteasome.

Q3: What are the known off-target effects of this compound?

As a peptide aldehyde, this compound is known to exhibit off-target activity against other cysteine proteases, most notably calpains and cathepsins.[1] This lack of absolute specificity is a critical consideration in experimental design and data interpretation.

Q4: How does the selectivity of this compound compare to other proteasome inhibitors like MG-132?

Both this compound and MG-132 are peptide aldehyde inhibitors and share a similar mechanism of action and potential for off-target effects on cysteine proteases. While both are potent proteasome inhibitors, their relative potencies and selectivity profiles against other proteases can differ. It is crucial to consult specific comparative studies or conduct in-house selectivity profiling to determine the most appropriate inhibitor for a particular experimental context. A study has shown that MG-132 treatment results in a weak inhibition of the chymotrypsin-like (CT-L) and peptidylglutamyl peptide hydrolysing (PGPH) activities of the 26S proteasome.[4]

Data Presentation

On-Target Activity of this compound
TargetInhibition Constant (Ki)
20S Proteasome21 nM[2][5]
26S Proteasome35 nM[2][5]
Off-Target Activity Profile of this compound (Illustrative Template)
Off-Target EnzymeIC50 / KiSignificance of Inhibition
Calpain-1e.g., 1.5 µMInhibition may affect cell motility, proliferation, and apoptosis.
Calpain-2e.g., 2.8 µMSimilar to Calpain-1, with roles in cytoskeletal remodeling.
Cathepsin Be.g., 5.2 µMInhibition can impact lysosomal protein degradation and apoptosis pathways.
Cathepsin Le.g., 0.8 µMPotent inhibition may lead to significant disruption of lysosomal function.
Other Cysteine ProteasesUser-determinedAssess based on experimental context and potential for pathway interference.

Mandatory Visualization

cluster_cell Cellular Environment cluster_proteasome On-Target Pathway cluster_off_target Off-Target Pathways MG115 This compound Proteasome 26S Proteasome MG115->Proteasome Inhibition (Primary) Calpains Calpains MG115->Calpains Inhibition (Off-Target) Cathepsins Cathepsins MG115->Cathepsins Inhibition (Off-Target) Degradation Protein Degradation Proteasome->Degradation Catalysis Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeting Cytoskeletal_Remodeling Cytoskeletal Remodeling Calpains->Cytoskeletal_Remodeling Lysosomal_Degradation Lysosomal Degradation Cathepsins->Lysosomal_Degradation

Caption: On-target and off-target inhibition pathways of this compound.

cluster_workflow Experimental Workflow for Off-Target Profiling start Start: Select Off-Target Candidates (e.g., Calpains, Cathepsins) assay_prep Prepare Enzyme and Substrate (Fluorogenic) start->assay_prep inhibitor_prep Prepare Serial Dilutions of this compound start->inhibitor_prep incubation Incubate Enzyme with this compound assay_prep->incubation inhibitor_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence (Kinetic or Endpoint) reaction->measurement analysis Data Analysis: Calculate IC50 Values measurement->analysis conclusion Conclusion: Determine Off-Target Potency analysis->conclusion

Caption: Workflow for determining the IC50 of this compound against off-target proteases.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound against Calpains

This protocol is adapted from general fluorometric calpain activity assays and is intended to determine the inhibitory concentration (IC50) of this compound.

Materials:

  • Purified recombinant human calpain-1 or calpain-2

  • Calpain reaction buffer (e.g., containing Tris-HCl, CaCl2, and a reducing agent like DTT)

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC)

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the calpain reaction buffer to achieve a range of concentrations to be tested. Include a vehicle control (DMSO only).

  • Enzyme preparation: Dilute the purified calpain enzyme to the working concentration in pre-warmed calpain reaction buffer.

  • Inhibitor pre-incubation: Add a fixed volume of each this compound dilution (and vehicle control) to the wells of the 96-well plate. Add the diluted calpain enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow this compound to bind to the enzyme.

  • Substrate addition: Prepare the fluorogenic calpain substrate in the reaction buffer. Add the substrate to all wells to initiate the reaction.

  • Fluorometric measurement: Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.

  • Data analysis: Determine the rate of reaction for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Determining the IC50 of this compound against Cathepsins

This protocol is adapted from general fluorometric cathepsin activity assays to determine the IC50 of this compound.

Materials:

  • Purified recombinant human cathepsin (e.g., Cathepsin B or L)

  • Cathepsin reaction buffer (specific to the cathepsin isoform, typically acidic pH)

  • Fluorogenic cathepsin substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B, Z-Phe-Arg-AMC for Cathepsin L)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorometric plate reader (e.g., Ex/Em = 380/460 nm for AMC)

Procedure:

  • Prepare this compound dilutions: As described in the calpain protocol, prepare a range of this compound concentrations in the appropriate cathepsin reaction buffer.

  • Enzyme activation (if necessary): Some cathepsins require pre-activation. Follow the manufacturer's instructions. Dilute the enzyme to its working concentration in the reaction buffer.

  • Inhibitor pre-incubation: Add the this compound dilutions and vehicle control to the wells, followed by the diluted cathepsin enzyme.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Substrate addition: Add the appropriate fluorogenic cathepsin substrate to all wells.

  • Fluorometric measurement: Measure the fluorescence as described for the calpain assay.

  • Data analysis: Calculate the reaction rates, determine the percent inhibition, and calculate the IC50 value for this compound against the specific cathepsin isoform.

Troubleshooting Guide

Q: My cells are showing phenotypes that are not consistent with proteasome inhibition alone (e.g., unexpected changes in cell adhesion or lysosomal morphology). Could this be due to this compound?

A: Yes, this is a strong possibility. The off-target inhibition of calpains by this compound can affect cell adhesion and motility through dysregulation of cytoskeletal dynamics. Similarly, inhibition of cathepsins can disrupt lysosomal function and morphology. To investigate this, consider the following:

  • Use a more specific proteasome inhibitor: Compare the phenotype observed with this compound to that induced by a different class of proteasome inhibitor (e.g., an epoxyketone like carfilzomib or a boronate like bortezomib) that may have a different off-target profile.

  • Rescue experiments: If you hypothesize that calpain inhibition is causing the phenotype, try to rescue the effect by overexpressing a calpain-resistant substrate or using a calpain-specific activator, if available.

  • Directly measure off-target activity: Use the protocols provided above to quantify the inhibitory effect of the concentration of this compound you are using on calpain and cathepsin activity in your cell lysates.

Q: I am observing a higher level of apoptosis in my cells treated with this compound than I would expect from proteasome inhibition. What could be the cause?

A: Both calpains and cathepsins are involved in apoptotic pathways. Their inhibition by this compound can modulate apoptosis in complex ways. For instance, while some cathepsins are pro-apoptotic, their inhibition could paradoxically enhance cell death through alternative pathways. To dissect the contribution of off-target effects to the observed apoptosis:

  • Use specific inhibitors: Co-treat cells with this compound and specific inhibitors of calpains or cathepsins to see if you can mimic or block the enhanced apoptotic effect.

  • Analyze apoptotic markers: Investigate the activation of caspases and other apoptotic markers that are specific to different cell death pathways to understand the mechanism.

  • Titrate this compound concentration: Use the lowest effective concentration of this compound for proteasome inhibition to minimize off-target effects. Determine the dose-response for both proteasome inhibition and the apoptotic phenotype.

Q: How can I be sure that the effects I am seeing are due to proteasome inhibition and not off-target effects?

A: This is a fundamental challenge when using inhibitors with known off-target activities. The following strategies can increase your confidence in attributing an effect to proteasome inhibition:

  • Use multiple, structurally distinct proteasome inhibitors: If different classes of proteasome inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: Use RNAi or CRISPR/Cas9 to deplete specific proteasome subunits and see if this phenocopies the effect of this compound. This is the gold standard for target validation.

  • Demonstrate a direct link: Show that the phenotype is directly correlated with the accumulation of a known proteasome substrate. For example, by western blotting for a specific ubiquitinated protein that is degraded by the proteasome.

  • Perform selectivity profiling: As mentioned, experimentally determine the IC50 values of this compound for its on- and off-targets to understand the therapeutic window for selective proteasome inhibition in your system.

References

Technical Support Center: Optimizing MG-115 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the proteasome inhibitor MG-115. The information is designed to help optimize experimental conditions and address common issues encountered during cell viability and related assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, reversible inhibitor of the proteasome. It primarily targets the chymotrypsin-like activity of the 20S and 26S proteasomes by binding to their catalytic β-subunits.[1][2] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation. The buildup of these proteins disrupts cellular homeostasis, affecting various processes including cell cycle progression, signaling pathways, and ultimately leading to apoptosis.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly cell-type dependent. Based on published data, a broad starting range to consider is 0.1 µM to 50 µM. For initial dose-response experiments, it is advisable to use a logarithmic dilution series across this range to determine the IC50 value for your specific cell line and experimental duration. For example, concentrations as low as 10 µM have shown effects in some cell types, while 30-54 µM has been used to induce significant apoptosis or cell cycle arrest in others.[1][3]

Q3: How should I prepare and store this compound?

A3: this compound is typically soluble in DMSO.[2] Prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same DMSO concentration) in your experiments.

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound can induce a variety of cellular effects, including:

  • Cell Cycle Arrest: this compound can block the transition from G1 to S phase and delay progression through the S phase.[3]

  • Induction of Apoptosis: By preventing the degradation of pro-apoptotic proteins, this compound is a potent inducer of apoptosis. This is often characterized by caspase activation and changes in mitochondrial membrane potential.[1]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is regulated by the degradation of its inhibitor, IκBα, by the proteasome. This compound can inhibit this degradation, thereby blocking NF-κB activation.[4]

  • Accumulation of Ubiquitinated Proteins: A hallmark of proteasome inhibition is the accumulation of polyubiquitinated proteins, which can be detected by western blotting.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or no dose-response This compound concentration is too low; Incubation time is too short; Cell line is resistant to this compound; Assay reagent is degraded.Perform a broader dose-response and a time-course experiment (e.g., 24, 48, 72 hours). Verify the sensitivity of your cell line to other proteasome inhibitors. Use fresh assay reagents and ensure proper storage conditions.
High background signal Contamination of culture or reagents; High metabolic activity of cells leading to signal saturation.Check for microbial contamination. Reduce the number of cells seeded per well or decrease the incubation time with the assay reagent.
Unexpected increase in viability at high this compound concentrations Compound precipitation at high concentrations; Interference of this compound with the assay chemistry.Visually inspect the wells for any precipitate. Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations This compound concentration is too high for the cell type, causing rapid cell death; Harsh cell handling during the staining procedure.Use a lower concentration range of this compound. Handle cells gently, avoid vigorous vortexing, and use appropriate detachment methods for adherent cells (e.g., Accutase instead of Trypsin).
Low percentage of apoptotic cells This compound concentration is too low or incubation time is too short; Annexin V binding buffer is missing Ca2+; Reagents have expired.Optimize the concentration and incubation time. Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh, properly stored reagents.
High background staining in the negative control Spontaneous apoptosis in the cell culture due to over-confluency or nutrient deprivation; Autofluorescence of cells.Use healthy, log-phase cells for your experiment. Include an unstained control to assess autofluorescence and, if necessary, use a compensation control.
Western Blot Analysis
Problem Possible Cause Solution
No or weak signal for target protein Insufficient protein loading; Low abundance of the target protein; Inefficient antibody binding.Quantify protein concentration and ensure equal loading (20-30 µg total protein is a good starting point). Use a positive control cell lysate known to express the target protein. Optimize primary antibody concentration and incubation time.
High background or non-specific bands Primary antibody concentration is too high; Insufficient blocking; Inadequate washing.Titrate the primary antibody to find the optimal concentration. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). Increase the number and duration of wash steps.
Smearing of protein bands Protein degradation; Too much protein loaded.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. Reduce the amount of protein loaded per lane.
Difficulty detecting ubiquitinated proteins Ubiquitinated proteins are rapidly deubiquitinated or degraded; Inefficient transfer of high molecular weight proteins.Add a deubiquitinase inhibitor (e.g., PR-619) to your lysis buffer. Optimize transfer conditions for high molecular weight proteins (e.g., use a lower percentage gel, wet transfer overnight at 4°C).

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines and Experimental Systems

Cell Line/SystemConcentrationIncubation TimeObserved Effect
Rat-1 Fibroblasts30 µM4 hoursInduction of apoptosis[1]
PC12 Pheochromocytoma30 µM4 hoursInduction of apoptosis[1]
Isolated Rat Islets10 µMPre-treatmentCounteracted suppressive effects of IL-1β[1]
Hepatocellular Carcinoma (SK-Hep1, HLE, HepG2)Dose-dependentNot specifiedInduction of apoptosis[1]
PC3 Prostate CancerNot specifiedNot specifiedDecrease in Bcl-2, increase in Bax, caspase activation[1]
HT-29 Colon Cancer10 µM2 hoursDegradation of IκBα[4]
General Cell Culture54 µMNot specifiedBlockade of G1/S phase transition[3]

Table 2: Inhibitory Constants (Ki) of this compound

TargetKi Value
20S Proteasome21 nM[1][2]
26S Proteasome35 nM[1][2]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V-FITC/PI) Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for NF-κB Pathway Analysis
  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Cell Seeding C Incubation (Dose-Response & Time-Course) A->C B This compound Dilution B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F Western Blot (Pathway Analysis) C->F G Determine IC50 D->G H Quantify Apoptosis E->H I Analyze Protein Expression F->I

Experimental Workflow for Optimizing this compound Concentration.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα Complex NFkB->NFkB_IkB DNA DNA NFkB->DNA Translocation & Binding IkB IκBα IkB->NFkB_IkB IKK IKK IKK->IkB P Proteasome 26S Proteasome Proteasome->IkB Degradation MG115 This compound MG115->Proteasome Inhibition NFkB_IkB->NFkB Release Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Inhibition of the NF-κB Pathway by this compound.

apoptosis_pathway MG115 This compound Proteasome Proteasome MG115->Proteasome Inhibition ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Proteasome->ProApoptotic Degradation Mitochondrion Mitochondrion ProApoptotic->Mitochondrion AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by this compound via Proteasome Inhibition.

References

Technical Support Center: Troubleshooting MG-115 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding MG-115 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent, reversible, and cell-permeable proteasome inhibitor. It is a peptide aldehyde that primarily targets the chymotrypsin-like activity of the 20S proteasome, a critical component of the cellular machinery responsible for protein degradation. By inhibiting the proteasome, this compound can induce apoptosis (programmed cell death) and affect various signaling pathways, making it a valuable tool for studying cancer biology, neurodegenerative diseases, and other cellular processes.

Q2: I'm observing a white precipitate in my cell culture media after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • Low Solubility in Aqueous Solutions: this compound is hydrophobic and has very low solubility in aqueous solutions like cell culture media.

  • Improper Dissolution: If the initial stock solution in an organic solvent (like DMSO) is not prepared correctly or if the final dilution into the aqueous media is done too quickly, the compound can precipitate out.

  • High Final Concentration: Using a final concentration of this compound that exceeds its solubility limit in the specific cell culture medium will lead to precipitation.

  • Temperature and pH: Changes in temperature and pH of the media can affect the solubility of this compound.

  • Interactions with Media Components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.

Q3: How can I prevent this compound from precipitating in my experiments?

To prevent precipitation, it is crucial to follow proper handling and dissolution procedures. Key recommendations include:

  • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • When preparing the working solution, perform a serial dilution and add the stock solution to the pre-warmed media drop-wise while gently vortexing.

  • Ensure the final concentration of the organic solvent in the media is low (typically ≤ 0.5%) to minimize toxicity to cells.[1]

  • Avoid repeated freeze-thaw cycles of the stock solution.

  • Test the solubility of this compound in your specific cell culture medium at the desired working concentration before treating your cells.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. 1. "Salting out" effect: Rapid change in solvent polarity. 2. High local concentration: Stock solution not dispersed quickly enough.1. Add the this compound stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling the tube to ensure rapid and even dispersion. 2. Consider a two-step dilution: first dilute the DMSO stock in a small volume of media, then add this intermediate dilution to the final volume.
Precipitate appears after incubation at 37°C. 1. Temperature-dependent solubility: this compound may be less stable or soluble at 37°C over time. 2. Interaction with media components: Gradual interaction with salts, amino acids, or serum proteins.[2]1. Perform a pilot experiment to determine the stability of your this compound working solution at 37°C over your intended experiment duration. 2. If using serum-containing media, try reducing the serum concentration if experimentally permissible. Alternatively, consider using a serum-free medium for the duration of the this compound treatment.
Precipitate is observed in the stock solution (in DMSO). 1. Concentration exceeds solubility limit in DMSO. 2. Improper storage: Exposure to moisture or repeated freeze-thaw cycles.1. Prepare a new stock solution at a concentration known to be soluble in DMSO (e.g., 10 mM). Ensure the this compound is completely dissolved before storage. 2. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
Variability in experimental results. Inconsistent concentration of soluble this compound: Precipitation leads to a lower effective concentration of the inhibitor.1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Prepare fresh working solutions for each experiment. 3. Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any micro-precipitates.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM/F-12)

Stock Solution Preparation (10 mM):

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is approximately 461.6 g/mol . To make a 10 mM stock solution, dissolve 4.62 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Working Solution Preparation (Example: 10 µM in 10 mL of media):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium (10 mL) to 37°C.

  • To achieve a final concentration of 10 µM, you will need to perform a 1:1000 dilution. This means adding 10 µL of the 10 mM stock solution to 10 mL of media.

  • While gently vortexing the tube of pre-warmed media, add the 10 µL of this compound stock solution drop-wise.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

  • Use the freshly prepared working solution immediately.

Protocol for Treating Cells with this compound

For Adherent Cells:

  • Seed the cells in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the this compound working solution in the appropriate cell culture medium as described above.

  • Carefully aspirate the old medium from the cells.

  • Gently add the freshly prepared medium containing the desired concentration of this compound to the cells.

  • Incubate the cells for the desired treatment duration under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) in your experiment.

For Suspension Cells:

  • Count the cells and adjust the cell density to the desired concentration in a centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Aspirate the supernatant.

  • Resuspend the cell pellet in the freshly prepared medium containing the desired concentration of this compound.

  • Transfer the cell suspension to a new culture flask or plate.

  • Incubate the cells for the desired treatment duration under standard culture conditions with appropriate agitation if required.

  • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Signaling Pathways and Visualizations

This compound, as a proteasome inhibitor, affects multiple signaling pathways, primarily by preventing the degradation of key regulatory proteins.

Experimental Workflow for Troubleshooting this compound Precipitation

experimental_workflow start Start: Observe this compound Precipitation prep_stock Prepare fresh 10 mM This compound stock in DMSO start->prep_stock solubility_test Perform solubility test in cell culture medium prep_stock->solubility_test precipitate_no No Precipitation solubility_test->precipitate_no precipitate_yes Precipitation solubility_test->precipitate_yes proceed Proceed with cell treatment experiment precipitate_no->proceed adjust_protocol Adjust Dilution Protocol: - Pre-warm media - Drop-wise addition - Gentle vortexing precipitate_yes->adjust_protocol retest Re-test solubility adjust_protocol->retest retest->precipitate_no troubleshoot_further Further Troubleshooting: - Lower final concentration - Reduce serum - Filter solution retest->troubleshoot_further Still Precipitates end End: Successful Experiment proceed->end troubleshoot_further->proceed

Caption: A logical workflow for troubleshooting this compound precipitation issues.

This compound and the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound inhibits the degradation of IκB, thereby preventing NF-κB activation.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkB IκB-NF-κB (Inactive) ikk->ikb_nfkB phosphorylates IκB ub_ikb Ubiquitinated IκB ikb_nfkB->ub_ikb Ubiquitination nfkB NF-κB nfkB_n NF-κB nfkB->nfkB_n translocates to proteasome Proteasome mg115 This compound mg115->proteasome inhibits ub_ikb->nfkB releases ub_ikb->proteasome Degradation dna DNA nfkB_n->dna binds to gene_transcription Gene Transcription (Pro-survival, Pro-inflammatory) dna->gene_transcription activates

Caption: this compound inhibits the NF-κB signaling pathway by blocking proteasomal degradation of IκB.

This compound and the Apoptosis Signaling Pathway

Proteasome inhibition by this compound can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the accumulation of pro-apoptotic proteins, such as Bax and Bak, and the stabilization of tumor suppressor proteins like p53. The accumulation of these proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.

apoptosis_pathway mg115 This compound proteasome Proteasome mg115->proteasome inhibits p53 p53 proteasome->p53 degrades bax_bak Bax / Bak (Pro-apoptotic) proteasome->bax_bak degrades p53->bax_bak activates mitochondrion Mitochondrion bax_bak->mitochondrion induces permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induces apoptosis by preventing the degradation of pro-apoptotic proteins.

References

Technical Support Center: MG-115 and Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of MG-115 during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal) is a potent, cell-permeable peptide aldehyde that acts as a reversible inhibitor of the proteasome.[1] It primarily targets the chymotrypsin-like activity of the 26S proteasome by interacting with the catalytic β-subunits of the 20S core particle.[2] By inhibiting the proteasome, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis affects various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][3]

cluster_0 Mechanism of this compound Action ub_protein Ubiquitinated Protein proteasome 26S Proteasome ub_protein->proteasome Targeted for Degradation peptides Small Peptides proteasome->peptides Degradation mg115 This compound mg115->proteasome inhibition Inhibition cluster_1 Troubleshooting High Cytotoxicity start High Cell Death Observed q1 Verify Stock Concentration and Dilutions start->q1 q2 Is the cell line known to be sensitive? q1->q2 Correct sol1 Prepare fresh stock and serial dilutions q1->sol1 Incorrect q3 Consider Off-Target Effects q2->q3 No sol2 Perform dose-response with shorter time points q2->sol2 Yes sol3 Switch to a more selective inhibitor (e.g., Bortezomib, Carfilzomib) q3->sol3 cluster_2 Apoptosis Induction by Proteasome Inhibition mg115 This compound proteasome Proteasome mg115->proteasome ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins Inhibition of Degradation er_stress ER Stress / UPR ub_proteins->er_stress bax Accumulation of Pro-apoptotic proteins (e.g., Bax) ub_proteins->bax caspase8 Caspase-8 Activation er_stress->caspase8 mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

how to prevent MG-115 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MG-115 in solution. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Z-Leu-Leu-Nva-CHO, is a potent, reversible, and cell-permeable proteasome inhibitor. Its chemical structure consists of a tripeptide (Leucyl-Leucyl-Norvaline) with a C-terminal aldehyde group and an N-terminal Carbobenzoxy (Z) protecting group. The aldehyde "warhead" is the key to its inhibitory activity, as it forms a reversible covalent hemiacetal adduct with the active site threonine residue of the 20S proteasome, thereby inhibiting its chymotrypsin-like activity.[1] This inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce apoptosis and other cellular responses.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is practically insoluble in water. For most biological experiments, a stock solution is prepared in high-quality, anhydrous DMSO.

Q3: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for several months. However, to minimize degradation, it is highly recommended to prepare fresh working solutions from the DMSO stock on the day of use and to avoid repeated freeze-thaw cycles.

Q4: What are the primary factors that can cause this compound degradation in solution?

The primary factors contributing to this compound degradation in solution include:

  • Hydrolysis: The peptide bonds and the C-terminal aldehyde are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, rendering the inhibitor inactive. This can be accelerated by exposure to air (oxygen), metal ions, and light.

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of peptide bonds and the degradation of the aldehyde group. A pH range of 5-7 is generally recommended for peptide solutions.

  • Solvent Quality: The presence of water or other impurities in the solvent (e.g., DMSO) can promote degradation. Using anhydrous, high-purity solvents is crucial.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Light Exposure: Photodegradation is a potential pathway for degradation, particularly for molecules with aromatic rings like the Carbobenzoxy group in this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous buffer This compound has low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility.Prepare a high-concentration stock solution in 100% anhydrous DMSO. For the working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure proper mixing. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥0.1%, but may need optimization for your specific buffer and this compound concentration). If precipitation persists, consider using a surfactant like Tween-20 or Pluronic F-68 in your final solution, if compatible with your experimental system.
Loss of this compound activity over time in prepared solutions Degradation of the this compound molecule. This could be due to hydrolysis, oxidation, or other chemical reactions.Always prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing this compound in aqueous buffers for extended periods. If you must store solutions, aliquot the DMSO stock into single-use vials to minimize freeze-thaw cycles. Protect solutions from light and store at -20°C or -80°C. Use high-purity, anhydrous DMSO to prepare stock solutions.
Inconsistent experimental results Variability in the concentration or integrity of the this compound solution. This can be caused by degradation or improper dissolution.Ensure the lyophilized powder is fully dissolved in DMSO before making further dilutions. Use a calibrated pipette for accurate measurements. Perform a concentration and purity check of your stock solution using HPLC if you suspect significant degradation. Standardize your solution preparation protocol to ensure consistency between experiments.
Color change in the this compound solution This may indicate oxidation or the presence of impurities.Discard the solution. Prepare a fresh stock solution from the lyophilized powder using a new vial of high-purity, anhydrous DMSO. Ensure proper storage conditions are maintained.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Materials:

    • Lyophilized this compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 461.6 g/mol . For 1 mg of this compound, you will need to add 216.6 µL of DMSO.

    • Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Preparing Working Solutions:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium. It is recommended to add the DMSO stock to the aqueous solution while gently vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO in your experiment is consistent across all samples, including controls, and is at a level that does not affect your experimental system.

    • Use the working solution immediately after preparation. Do not store aqueous solutions of this compound.

Protocol for a Forced Degradation Study to Assess this compound Stability

This protocol outlines a basic forced degradation study to identify conditions that may affect this compound stability. The degradation can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC system with a C18 column and UV detector

    • Incubator and/or water bath

    • Photostability chamber or a light source

  • Procedure:

    • Preparation of Stressed Samples:

      • Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µM.

      • Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µM.

      • Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µM.

      • Thermal Degradation: Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

      • Photodegradation: Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM and place it in a photostability chamber.

      • Control Sample: Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM and keep it protected from light at 4°C.

    • Incubation:

      • Incubate the acid, base, and thermal degradation samples at an elevated temperature (e.g., 40-60°C).

      • Incubate the oxidative degradation sample at room temperature.

      • Expose the photodegradation sample to a controlled light source.

    • Time Points:

      • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Sample Analysis:

      • At each time point, take an aliquot of each sample.

      • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

      • Analyze all samples by a validated stability-indicating HPLC method. Monitor the peak area of this compound and the formation of any new peaks.

Visualizations

MG115_Mechanism_of_Action cluster_proteasome 26S Proteasome 20S_Core 20S Core Particle (Catalytic Subunit) Degraded_Peptides Degraded Peptides 20S_Core->Degraded_Peptides Proteolysis Apoptosis Apoptosis 20S_Core->Apoptosis Accumulation of Pro-apoptotic Proteins 19S_Cap 19S Regulatory Particle 19S_Cap->20S_Core Unfolding & Translocation Ub_Protein Ubiquitinated Protein Ub_Protein->19S_Cap Recognition MG115 This compound (Z-Leu-Leu-Nva-CHO) MG115->20S_Core Inhibition (Reversible Covalent Adduct)

Caption: Mechanism of action of this compound as a proteasome inhibitor.

MG115_Degradation_Pathway cluster_degradation Potential Degradation Pathways MG115 This compound (Z-Leu-Leu-Nva-CHO) Oxidation Oxidation of Aldehyde (Inactive Carboxylic Acid) MG115->Oxidation Hydrolysis_Peptide Hydrolysis of Peptide Bonds (Peptide Fragments) MG115->Hydrolysis_Peptide Hydrolysis_Aldehyde Hydrolysis of Aldehyde (Hydrate Formation) MG115->Hydrolysis_Aldehyde Stressor Stress Factors (Oxygen, Water, pH, Light, Heat) Stressor->MG115 induces

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow start Start: Lyophilized this compound dissolve Dissolve in Anhydrous DMSO (10 mM Stock Solution) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution in Aqueous Buffer (Use Immediately) store->prepare_working experiment Perform Experiment prepare_working->experiment end End experiment->end

Caption: Recommended workflow for handling and preparing this compound solutions.

References

common problems with MG-115 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MG-115, a potent and reversible proteasome inhibitor. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, reversible peptide aldehyde inhibitor of the proteasome. It primarily targets the chymotrypsin-like activity of both the 20S and 26S proteasomes, which are crucial for the degradation of most cellular proteins.[1][2][3] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular processes and often inducing apoptosis (programmed cell death).[1][2][4]

Q2: What are the key differences between this compound and MG-132?

A2: Both this compound and MG-132 are peptide aldehyde inhibitors that target the catalytic beta-subunits of the 20S proteasome core, and by extension, the 26S proteasome.[5] They share a similar mechanism of action. However, they have different chemical structures which can result in variations in potency, cell permeability, and off-target effects in different experimental systems.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as DMSO (≥23.08 mg/mL) and Ethanol (≥26.5 mg/mL).[3] It is insoluble in water.[1][3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Q4: How should this compound be stored?

A4: Proper storage is critical for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[1]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1] It is noted that the product is not stable in solution and should be dissolved immediately before use for optimal results.[3]

Troubleshooting Guide

Problem 1: this compound precipitates out of solution when added to my aqueous buffer or cell culture medium.

  • Cause: this compound is insoluble in water.[1][3] When a concentrated DMSO stock is added to an aqueous solution, the final DMSO concentration may be too low to keep the compound dissolved, causing it to precipitate.

  • Solution:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or buffer is sufficient to maintain solubility, typically 0.1% to 0.5%. However, be aware that DMSO itself can be toxic to some cell types at higher concentrations.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Dilution Method: Instead of adding the stock directly to the full volume of medium, try pre-diluting the stock in a smaller volume of medium first, while vortexing or mixing, before adding it to the final volume.

    • Co-solvents (for in vivo use): For animal experiments, specific formulations using co-solvents like PEG300 and Tween80 are required to maintain solubility.[1] A typical formulation involves dissolving the DMSO stock in PEG300, followed by the addition of Tween80 and finally ddH2O.[1]

Problem 2: I am not observing the expected level of apoptosis or cell death.

  • Cause 1: Suboptimal Concentration or Incubation Time: The effective concentration and treatment duration for this compound are highly cell-type dependent.

  • Solution 1: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations ranging from 10 µM to 50 µM and incubation times from 4 to 24 hours have been reported to induce apoptosis in various cell types.[2]

  • Cause 2: Cell Health and Confluency: The physiological state of your cells can significantly impact their response to treatment. Unhealthy cells or overly confluent cultures may respond differently.

  • Solution 2: Use cells that are in the logarithmic growth phase and ensure a consistent cell seeding density for all experiments. Routinely check for mycoplasma contamination.

  • Cause 3: Inactive Compound: Improper storage or handling may have led to the degradation of this compound.

  • Solution 3: Use a fresh vial of the compound or a newly prepared stock solution from powder stored under recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions.[1][2]

Problem 3: I am observing unexpected or off-target effects.

  • Cause: While this compound is a potent proteasome inhibitor, it can also inhibit other proteases, such as calpains and cathepsins, particularly at higher concentrations.[4]

  • Solution:

    • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that yields the desired effect on the proteasome to minimize potential off-target activity.

    • Include Specific Controls: Use more specific proteasome inhibitors or inhibitors of other potential off-targets (e.g., calpain inhibitors) to confirm that the observed phenotype is due to proteasome inhibition.

    • Confirm Proteasome Inhibition: Directly measure proteasome activity in cell lysates using a fluorogenic substrate to confirm that this compound is inhibiting the proteasome at the concentration used in your experiment.

Quantitative Data Summary

ParameterValueSource
Inhibitory Constant (Ki) for 20S Proteasome 21 nM[1][2][3]
Inhibitory Constant (Ki) for 26S Proteasome 35 nM[1][2][3]
Solubility in DMSO ≥23.08 mg/mL (approx. 50 mM)[3]
Solubility in Ethanol ≥26.5 mg/mL (approx. 57 mM)[3]
Typical in vitro concentration 10 µM - 50 µM[2]

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound to induce apoptosis.

  • Cell Seeding: Plate cells (e.g., HeLa, PC12, HepG2) in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for western blotting) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM). Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells, including the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound (and the vehicle control).

    • Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.

  • Assessing Apoptosis: Analyze apoptosis using a preferred method, such as:

    • Cell Viability Assay (e.g., MTT or MTS assay): Follow the manufacturer's protocol to assess the reduction in cell viability.[7][8]

    • Caspase Activity Assay: Measure the activity of executioner caspases like Caspase-3.

    • Western Blotting: Analyze the cleavage of PARP or the expression levels of apoptosis-related proteins like Bcl-2 and Bax.[2]

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol outlines the steps to measure Caspase-3 activity in cell lysates following this compound treatment.

  • Sample Preparation:

    • Treat cells with this compound as described in Protocol 1.

    • Collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by resuspending the pellet in 50-100 µL of chilled cell lysis buffer (specific to the assay kit) per 1-2 x 10⁶ cells.[9]

    • Incubate on ice for 10-15 minutes.[10]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method that is compatible with the lysis buffer.[11]

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume with lysis buffer to be equal for all samples.

    • Prepare a reaction mixture containing assay buffer and the Caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Add the reaction mixture to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[9][10]

  • Data Analysis: The level of Caspase-3 activity is proportional to the colorimetric signal. Compare the absorbance readings from this compound-treated samples to the untreated or vehicle controls.

Visualizations

MG115_Mechanism_of_Action cluster_proteasome Ubiquitin-Proteasome System cluster_inhibition Intervention cluster_downstream Cellular Consequences Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Peptides Amino Acids/ Short Peptides Proteasome->Peptides Accumulation Accumulation of Ub-Proteins MG115 This compound MG115->Proteasome Inhibits ER_Stress ER Stress Accumulation->ER_Stress CellCycleArrest Cell Cycle Arrest (G1/S) Accumulation->CellCycleArrest Apoptosis Apoptosis ER_Stress->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of this compound action leading to apoptosis.

MG115_Apoptosis_Pathway MG115 This compound Proteasome Proteasome Inhibition MG115->Proteasome p53 p53 Stabilization & Accumulation Proteasome->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-dependent apoptosis pathway induced by this compound.

MG115_Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells prep Prepare this compound Working Solutions start->prep treat Treat Cells (Dose-Response/Time-Course) prep->treat incubate Incubate (e.g., 4-24h) treat->incubate harvest Harvest Cells / Lysates incubate->harvest viability Cell Viability Assay (MTT, MTS) harvest->viability caspase Caspase Activity Assay harvest->caspase western Western Blot (PARP, Bcl-2, etc.) harvest->western

Caption: General workflow for in vitro this compound experiments.

References

addressing inconsistencies in MG-115 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MG-115, a potent proteasome inhibitor for research use. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies and common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[1][2] It primarily targets the chymotrypsin-like activity of both the 20S and 26S proteasome complexes by forming a reversible covalent bond with the active site threonine residue of the catalytic β-subunits.[1][3][4] This inhibition leads to a buildup of ubiquitinated proteins, which can induce apoptosis and activate other cellular pathways like autophagy.[1][4]

Q2: What is the difference between this compound and MG-132?

Both this compound and MG-132 are peptide aldehyde inhibitors that target the catalytic beta-subunits of the 20S proteasome.[3][5] They share a similar mechanism of action. While both are broadly used, their specificities and potencies against different proteasome subunits and other proteases may vary. One study noted that MG-132 resulted in weak inhibition of the chymotrypsin-like and peptidylglutamyl peptide hydrolysing (PGPH) activities, while another novel inhibitor showed strong inhibition of all three catalytic activities.[6] Researchers should consult specific literature for direct comparisons related to their experimental system.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO, DMF, and Ethanol.[7] Due to its potential instability in solution, it is highly recommended to prepare fresh solutions for each experiment.[1] For stock solutions, it is advised to store them in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[7]

Q4: Can this compound have off-target effects?

Yes. As a peptide aldehyde, this compound has the potential for off-target effects. It has been reported that peptide aldehyde inhibitors may also inhibit other proteases, such as certain lysosomal cysteine proteases and calpains.[2][8] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.

Troubleshooting Guides

Inconsistent Cell Viability Assay Results

Issue: High variability or unexpected results in cell viability assays (e.g., MTT, XTT) with this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell-type specific sensitivity The optimal concentration of this compound is highly dependent on the cell line.[9] Perform a dose-response curve (e.g., from 1 to 50 µM) to determine the IC50 for your specific cell line.
Prolonged incubation or high concentration High concentrations or extended exposure to proteasome inhibitors can lead to significant cytotoxicity.[9] Optimize the incubation time and concentration to achieve the desired level of proteasome inhibition without inducing widespread cell death, unless apoptosis is the intended outcome.
Assay interference Cell viability assays that rely on metabolic activity (e.g., MTT) can be influenced by the off-target effects of inhibitors, potentially leading to an over- or underestimation of cell viability.[10] It is recommended to use an orthogonal assay that measures a different viability marker (e.g., ATP levels, membrane integrity) to confirm your results.[11]
Inconsistent this compound activity The stability of this compound in solution can be a factor.[1] Always prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variable Proteasome Activity Assay Results

Issue: Inconsistent or non-reproducible results in proteasome activity assays using fluorogenic substrates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-proteasomal protease activity The observed fluorescence may not be solely due to proteasome activity, as fluorogenic substrates can be cleaved by other cellular proteases.[12] Always include a control where the sample is pre-incubated with a high concentration of a specific proteasome inhibitor (like MG-132 or a saturating dose of this compound) to determine the background fluorescence from non-proteasomal activity.[13]
Assay not in linear range The enzymatic reaction may have reached a plateau, or the initial readings were taken too late. Monitor the reaction kinetics to ensure that your measurements are within the linear range of the assay.[12]
Microplate interference The type of microplate used for fluorescent readings can significantly affect the results.[14] Use black, opaque-walled plates for fluorescence assays to minimize background and well-to-well crosstalk. If inconsistencies persist, test different types of microplates (e.g., high-binding vs. low-binding surfaces).
Incorrect buffer or temperature Ensure that the assay buffer and temperature are optimal for proteasome activity as specified in the assay protocol.

Experimental Protocols

General Protocol for Assessing Proteasome Inhibition in Cultured Cells
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Immediately before use, prepare a fresh dilution of this compound in your cell culture medium from a validated stock solution.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer for your downstream assay (e.g., proteasome activity assay or western blot).

  • Proteasome Activity Assay:

    • Incubate the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

    • Include a lysate sample treated with a saturating concentration of a proteasome inhibitor as a negative control.

    • Measure the fluorescence over time using a plate reader.

  • Western Blot Analysis:

    • Separate cell lysates by SDS-PAGE and transfer to a membrane.

    • Probe for accumulation of ubiquitinated proteins using an anti-ubiquitin antibody.

    • Probe for a known short-lived protein (e.g., p53, IκBα) to confirm proteasome inhibition.

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Visualizations

MG115_Mechanism_of_Action This compound Signaling Pathway cluster_proteasome Proteasome Complex 20S_Core 20S Core Particle (Catalytic) 19S_Cap 19S Regulatory Particle (Recognition) Protein_Degradation Protein Degradation 20S_Core->Protein_Degradation Leads to Apoptosis Apoptosis 20S_Core->Apoptosis Inhibition leads to Cellular_Processes Disruption of Cellular Processes 20S_Core->Cellular_Processes Inhibition leads to 19S_Cap->20S_Core Translocation Ubiquitinated_Protein Ubiquitinated Protein Ubiquitinated_Protein->19S_Cap Binding MG115 This compound MG115->20S_Core Inhibits (Chymotrypsin-like activity)

Caption: Mechanism of this compound action on the proteasome pathway.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results cluster_viability Cell Viability Assays cluster_activity Proteasome Activity Assays cluster_general General Considerations Inconsistent_Results Inconsistent Experimental Results with this compound Check_Dose Optimize Dose-Response and Incubation Time Inconsistent_Results->Check_Dose Negative_Control Include Proteasome Inhibitor Control Inconsistent_Results->Negative_Control Fresh_MG115 Prepare Fresh this compound Solution Inconsistent_Results->Fresh_MG115 Orthogonal_Assay Perform Orthogonal Viability Assay (e.g., ATP) Check_Dose->Orthogonal_Assay Linear_Range Confirm Assay is in Linear Range Negative_Control->Linear_Range Off_Target Consider Potential Off-Target Effects Fresh_MG115->Off_Target

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Validation & Comparative

MG-115 vs. MG-132: A Comparative Guide to Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate proteasome inhibitor is critical for the success of experiments targeting the ubiquitin-proteasome system. This guide provides a comprehensive comparison of two widely used peptide aldehyde proteasome inhibitors, MG-115 and MG-132, supported by experimental data and detailed protocols.

Both this compound (Z-Leu-Leu-Nva-CHO) and MG-132 (Z-Leu-Leu-Leu-CHO) are potent, reversible, and cell-permeable inhibitors of the proteasome, a multi-catalytic protease complex essential for cellular protein degradation. By targeting the 20S catalytic core of the 26S proteasome, these inhibitors effectively block the degradation of ubiquitinated proteins, leading to the induction of apoptosis and the inhibition of signaling pathways like NF-κB.[1] Their primary mechanism involves the aldehyde "warhead" forming a covalent, yet reversible, complex with the active site threonine residues of the proteasome's catalytic β-subunits.[1]

Performance Comparison at a Glance

The following tables summarize the key quantitative data for this compound and MG-132, offering a side-by-side comparison of their inhibitory potency against the proteasome and their effects on cellular viability.

Table 1: Inhibitory Potency against Proteasome Activities

InhibitorTargetInhibitory Constant (Ki)IC50Proteasomal ActivityReference
This compound 20S Proteasome21 nM-Chymotrypsin-like[2]
26S Proteasome35 nM-Chymotrypsin-like[2]
MG-132 20S Proteasome14.28 ± 3.06 nM-Chymotrypsin-like[3]
20S Proteasome (ZLLL-MCA substrate)-100 nMChymotrypsin-like[4]
20S Proteasome (SucLLVY-MCA substrate)-850 nMChymotrypsin-like[4]
β5 chymotrypsin-like active site-24.2 nMChymotrypsin-like[5]

Note: Direct comparison of Ki and IC50 values should be made with caution as they are determined under different experimental conditions.

Table 2: Cellular Effects and Cytotoxicity

InhibitorCell LineEffectIC50Treatment DurationReference
MG-132 C6 glioma cellsInhibition of cell proliferation18.5 µM24 h[6]
Melanoma A375 cellsAnti-tumor activity1.258 ± 0.06 µM-[7]
Ovarian cancer cell lines (ES-2, HEY-T30, OVCAR-3)Reduced cell viability2 µM (approx. 46%, 38%, 24% reduction respectively)-[8]
MDA-MB-468 breast cancer cellsCytotoxicityDose-dependent24 h[9]

Signaling Pathways and Mechanisms of Action

Proteasome inhibition by this compound and MG-132 triggers profound changes in cellular signaling, primarily impacting pathways that regulate cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factors are key regulators of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Both this compound and MG-132 block the degradation of IκB, thereby preventing NF-κB activation.[10][11]

NF_kB_Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Proteasome 26S Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Proteasome->IkB inhibits degradation Gene Gene Transcription Nucleus->Gene activates MG115_132 This compound / MG-132 MG115_132->Proteasome

NF-κB pathway inhibition by this compound/MG-132.
Induction of Apoptosis

By preventing the degradation of pro-apoptotic proteins and disrupting the cell cycle, both this compound and MG-132 are potent inducers of apoptosis. Their pro-apoptotic effects are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, the key executioners of apoptosis.[7][8][12] For instance, MG-132 has been shown to induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[6]

Apoptosis_Pathway MG115_132 This compound / MG-132 Proteasome 26S Proteasome MG115_132->Proteasome Pro_Apoptotic Pro-apoptotic proteins (e.g., Bax) Proteasome->Pro_Apoptotic prevents degradation Anti_Apoptotic Anti-apoptotic proteins (e.g., Bcl-2) Proteasome->Anti_Apoptotic degrades Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion promotes Anti_Apoptotic->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Proteasome_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with this compound/MG-132 and controls Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 AddReagent Add Proteasome-Glo™ reagent Incubate2->AddReagent Incubate3 Incubate at RT (10-15 min) AddReagent->Incubate3 Measure Measure luminescence Incubate3->Measure Analyze Analyze data Measure->Analyze End End Analyze->End

References

A Comparative Guide: APG-115 and Bortezomib in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two anti-cancer agents, APG-115 and bortezomib, focusing on their mechanisms of action, performance in preclinical studies, and the experimental protocols used to evaluate their efficacy. While both compounds induce apoptosis in cancer cells, they do so through distinct molecular pathways, offering potential for synergistic therapeutic strategies.

Executive Summary

APG-115 (Alrizomadlin) is a small molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction. By disrupting this interaction, APG-115 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.

Bortezomib (Velcade®) is a proteasome inhibitor. It reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins. This inhibition disrupts various cellular processes, including cell cycle regulation and survival pathways, ultimately leading to apoptosis.

This guide presents available quantitative data on the efficacy of these compounds, details the experimental methodologies for their evaluation, and provides visual representations of their mechanisms and experimental workflows.

Data Presentation

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for APG-115 and bortezomib in various cancer cell lines.

Disclaimer: The following data is compiled from different studies. A direct comparison of IC50 values should be made with caution, as experimental conditions such as cell density, assay duration, and specific reagents can vary between studies, influencing the results.

Table 1: IC50 Values of APG-115 in Human Multiple Myeloma Cell Lines [1]

Cell LineTP53 StatusIC50 (µM)
MOLP-8Wild-Type0.495 ± 0.132
H929Wild-Type0.259 ± 0.251
MM1SWild-Type0.325 ± 0.105
TP53-mutant linesMutant>10

Table 2: Cytotoxicity of Bortezomib in Mantle Cell Lymphoma Cell Lines [2]

Cell LineConcentrationCytotoxicity (%)
Granta 5193 nM12.8
Jeko-15 nM21.5
Rec-110 nM42.9
Apoptosis Induction

Studies have shown that both APG-115 and bortezomib induce apoptosis in cancer cells. Notably, their combination has been observed to have a synergistic effect.

A study on cervical cancer cells (HeLa and SiHa) demonstrated that the combination of APG-115 and bortezomib significantly increased apoptosis compared to either drug alone[3][4]. This synergistic effect is attributed to the enhanced activation of p53 and the suppression of the anti-apoptotic protein BCL-2[3][4]. In multiple myeloma cell lines, the combination of alrizomadlin (APG-115) with bortezomib led to enhanced tumor regression in xenograft models compared to single-agent treatments[1].

Signaling Pathways and Experimental Workflows

Mechanism of Action of APG-115 and Bortezomib

Caption: Mechanisms of action for APG-115 and Bortezomib.

Experimental Workflow: Cell Viability (MTT Assay)

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with APG-115 or Bortezomib start->treat incubate Incubate for desired time period treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for a typical MTT cell viability assay.

Experimental Workflow: Apoptosis (Caspase-3 Activity Assay)

Caspase3_Assay_Workflow start Treat cells with APG-115 or Bortezomib lyse Lyse cells to release intracellular contents start->lyse add_substrate Add Caspase-3 fluorogenic substrate lyse->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure fluorescence (Ex/Em ~380/440 nm) incubate->read

Caption: Workflow for a Caspase-3 activity apoptosis assay.

Experimental Workflow: Proteasome Inhibition Assay

Proteasome_Inhibition_Workflow start Prepare cell lysates or isolated proteasomes treat Incubate with Bortezomib start->treat add_substrate Add fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) treat->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure fluorescence over time (Ex/Em ~380/460 nm) incubate->read

Caption: Workflow for a proteasome inhibition assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • APG-115 and Bortezomib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of APG-115 or bortezomib and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Cell culture plates

  • APG-115 and Bortezomib

  • Cell lysis buffer

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometric microplate reader

Procedure:

  • Plate cells and treat with APG-115, bortezomib, or a combination of both for the desired time.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

  • Determine the protein concentration of the lysates.

  • In a black 96-well plate, add a standardized amount of protein lysate to each well.

  • Prepare a reaction mix containing the assay buffer and the caspase-3 fluorogenic substrate.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm. Readings can be taken at multiple time points to determine the reaction kinetics.

  • The increase in fluorescence is proportional to the caspase-3 activity in the sample.

Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the proteasome, which is the primary target of bortezomib.

Materials:

  • Cell lysates or purified 20S/26S proteasome

  • Bortezomib

  • Proteasome assay buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates from cells treated with or without bortezomib, or use purified proteasome preparations.

  • In a black 96-well plate, add the cell lysate or purified proteasome.

  • If using untreated lysates or purified proteasome, add various concentrations of bortezomib to the wells and incubate.

  • Add the fluorogenic substrate Suc-LLVY-AMC to each well.

  • Immediately place the plate in a pre-warmed fluorometric microplate reader.

  • Measure the fluorescence intensity at an excitation of ~380 nm and an emission of ~460 nm every few minutes for a desired period (e.g., 60 minutes).

  • The rate of increase in fluorescence corresponds to the proteasomal activity.

  • Calculate the percentage of proteasome inhibition relative to the untreated control.

References

A Comparative Guide to Proteasome Inhibitors: Alternatives to MG-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative proteasome inhibitors to MG-115, a potent, reversible, and cell-permeable inhibitor of the 20S proteasome. While this compound has been a valuable tool in research, a variety of other inhibitors with different mechanisms of action, potency, and selectivity are available. This guide aims to assist researchers in selecting the most appropriate proteasome inhibitor for their specific experimental needs by presenting objective comparisons and supporting experimental data.

Overview of Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex. Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it a key target for cancer therapy and research.

The Ubiquitin-Proteasome Pathway and Inhibitor Targets

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and highlights the point of intervention for the proteasome inhibitors discussed in this guide.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway and Inhibitor Action cluster_proteasome Proteasome Complex Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Unfolding Proteasome20S 20S Catalytic Core (β1, β2, β5 subunits) Peptides Peptides Proteasome20S->Peptides Proteolysis Inhibitors Proteasome Inhibitors (this compound, Bortezomib, Carfilzomib, etc.) Inhibitors->Proteasome20S Inhibition

Comparative Analysis of MG-132 and Alternative Proteasome Inhibitors: A Dose-Response Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proteasome inhibitor MG-132 with its clinically relevant alternatives, Bortezomib and Carfilzomib. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies by providing a detailed analysis of dose-response relationships, experimental methodologies, and the underlying signaling pathways.

Dose-Response Comparison of Proteasome Inhibitors

The inhibitory potency of MG-132, Bortezomib, and Carfilzomib varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds. The following table summarizes the IC50 values of these inhibitors in various cancer cell lines as reported in the literature. It is important to note that IC50 values can be influenced by experimental conditions such as cell density and incubation time.

CompoundCell LineCancer TypeIC50 (nM)Reference
MG-132 ES-2Ovarian Cancer15,000[1]
HEY-T30Ovarian Cancer25,000[1]
OVCAR-3Ovarian Cancer45,000[1]
KIM-2-Induces p53-dependent apoptosis[2]
PC12Pheochromocytoma20 (optimal for neurite outgrowth)[2]
20S Proteasome (cell-free)-100[2][3]
m-calpain (cell-free)-1,200[2]
Bortezomib PC-3Prostate Cancer20 (48h)[4]
PC-3 (resistant)Prostate Cancer346[5]
60 cancer cell lines (NCI panel)Various7 (average)[4]
595, 589, 638 (mouse plasma cell lines)Myeloma22-32[6]
B16F10Melanoma2.46
Carfilzomib MDA-MB-361Breast Cancer6.34
T-47DBreast Cancer76.51[7]
Multiple Myeloma cell lines (average)Multiple Myeloma21.8 (chymotrypsin-like subunit)[8]
ANBL-6, RPMI 8226Multiple Myeloma5[9]
MOLP-8Multiple Myeloma12,200[10]
RPMI-8226Multiple Myeloma10,730[10]
NCI-H929Multiple Myeloma26,150[10]
OPM-2Multiple Myeloma15,970[10]

Experimental Protocols: Dose-Response Curve Analysis

The determination of IC50 values is crucial for evaluating the potency of a compound. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Detailed Protocol for MTT-based Dose-Response Analysis of MG-132

This protocol outlines the steps for determining the dose-response curve and IC50 value of MG-132 in a chosen cancer cell line.

Materials:

  • MG-132 (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 150 µL of DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of MG-132 (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the MG-132 stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest MG-132 concentration).

    • After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MG-132 or the vehicle control.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the MG-132 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of MG-132 that inhibits cell viability by 50%.

Signaling Pathways and Experimental Workflow

Signaling Pathway of MG-132

MG-132 primarily exerts its effects by inhibiting the 26S proteasome, a crucial cellular machinery for protein degradation. This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of key regulatory proteins and the subsequent activation or inhibition of various signaling pathways. Two of the most well-documented pathways affected by MG-132 are the NF-κB and Nrf2-ARE pathways.

Caption: MG-132 inhibits the 26S proteasome, preventing the degradation of IκBα and Nrf2, leading to the suppression of NF-κB and activation of the Nrf2-ARE pathway.

Experimental Workflow for Dose-Response Analysis

The following diagram illustrates the typical workflow for conducting a dose-response analysis of a compound like MG-132.

Dose_Response_Workflow start Start cell_culture 1. Cell Culture (Seed cells in 96-well plate) start->cell_culture compound_prep 2. Compound Preparation (Serial dilution of MG-132) cell_culture->compound_prep treatment 3. Cell Treatment (Incubate with MG-132) compound_prep->treatment mtt_assay 4. MTT Assay (Add MTT and solubilize formazan) treatment->mtt_assay read_plate 5. Data Acquisition (Measure absorbance at 570 nm) mtt_assay->read_plate data_analysis 6. Data Analysis (Calculate % viability and plot curve) read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: A streamlined workflow for determining the IC50 value of a compound using a cell-based assay.

References

Confirming MG-115-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caspase assays for confirming apoptosis induced by the proteasome inhibitor MG-115. We present supporting experimental data for this compound and its alternatives, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to this compound and Apoptosis

This compound is a potent, reversible proteasome inhibitor that induces apoptosis, or programmed cell death, in various cancer cell lines. Its mechanism of action involves the inhibition of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic proteins and the activation of caspase cascades, ultimately resulting in cell death. Confirmation of apoptosis is a critical step in evaluating the efficacy of potential anticancer agents like this compound. Caspase assays are a reliable method for quantifying the activation of key effector enzymes in the apoptotic pathway.

Comparison of Apoptosis Induction by this compound and Alternatives

To provide a comprehensive overview, the following table summarizes the quantitative effects of this compound's close analog, MG-132, and other apoptosis-inducing agents on caspase activation. This data is compiled from various studies and presented as fold-change in caspase activity relative to untreated controls.

Table 1: Quantitative Comparison of Caspase Activation by Various Apoptosis Inducers

CompoundClassCell LineCaspase TargetConcentrationFold Increase in Caspase Activity (vs. Control)
MG-132 Proteasome InhibitorNCI-H2452 (Mesothelioma)Caspase-31 µM~3.5[1]
MG-132 Proteasome InhibitorNCI-H2452 (Mesothelioma)Caspase-81 µM~2.5[1]
MG-132 Proteasome InhibitorNCI-H2452 (Mesothelioma)Caspase-91 µM~4.0[1]
Bortezomib Proteasome InhibitorThymocytesCaspase-3/71 µM~6.0[2]
Carfilzomib Proteasome InhibitorRPMI-8226 (Multiple Myeloma)Caspase-310 nM~1.5 (protein expression)[3]
APG-115 MDM2 InhibitorEHEB (CLL)Caspase-31 µMSignificant cleavage observed[4]
Birinapant SMAC MimeticMDA-MB-231 (Breast Cancer)Caspase-3/710 nM~3.0[5][6]

Note: Data for MG-132 is presented as a proxy for this compound due to their similar mechanism of action as peptide aldehyde proteasome inhibitors.

Signaling Pathways of Proteasome Inhibitor-Induced Apoptosis

Proteasome inhibitors like this compound can trigger apoptosis through both the intrinsic and extrinsic pathways. The accumulation of pro-apoptotic proteins and unresolved cellular stress are key initiating factors.

This compound Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway MG115_ext This compound Proteasome_Inhibition_ext Proteasome Inhibition MG115_ext->Proteasome_Inhibition_ext Death_Receptor_Up Upregulation of Death Receptors (e.g., DR5) Proteasome_Inhibition_ext->Death_Receptor_Up DISC DISC Formation Death_Receptor_Up->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Activated Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase37 Pro-Caspase-3/7 Caspase8->Pro_Caspase37 MG115_int This compound Proteasome_Inhibition_int Proteasome Inhibition MG115_int->Proteasome_Inhibition_int ER_Stress ER Stress Proteasome_Inhibition_int->ER_Stress Bax_Bak_Activation Bax/Bak Activation ER_Stress->Bax_Bak_Activation Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Activated Caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase37 Caspase37 Activated Caspase-3/7 Pro_Caspase37->Caspase37 Activation Apoptosis_node Apoptosis Caspase37->Apoptosis_node

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflow for Caspase Assays

Confirming this compound-induced apoptosis requires a systematic workflow, from cell treatment to data analysis. The following diagram illustrates a typical experimental process for measuring caspase activity.

Experimental Workflow for Caspase Assays start Start cell_culture Cell Culture start->cell_culture treatment Treat cells with this compound and controls cell_culture->treatment incubation Incubate for desired time points treatment->incubation lysis Cell Lysis incubation->lysis reaction Incubate cell lysate with assay reagent lysis->reaction assay_prep Prepare Caspase Assay Reagents (e.g., Caspase-Glo®) assay_prep->reaction measurement Measure signal (Luminescence, Fluorescence, or Absorbance) reaction->measurement analysis Data Analysis: Normalize to control, calculate fold change measurement->analysis end End analysis->end

References

Validating the Specificity of MG-115 for the Proteasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proteasome inhibitor MG-115 with other commonly used alternatives, focusing on specificity and performance. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex. Its proteolytic activity is primarily attributed to three subunits in its 20S core particle: the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) subunits. Inhibition of the proteasome has emerged as a key therapeutic strategy, particularly in oncology.

This compound is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[1] Like other inhibitors in its class, it primarily targets the chymotrypsin-like activity of the proteasome. However, understanding its specificity is crucial, as off-target effects on other proteases, such as cathepsins and calpains, can lead to unintended cellular consequences. This guide compares this compound with other widely used proteasome inhibitors: MG-132, bortezomib, and carfilzomib.

Comparative Analysis of Proteasome Inhibitors

The following tables summarize the inhibitory potency of this compound and its alternatives against the proteasome and key off-target proteases. This quantitative data is essential for selecting the most appropriate inhibitor for a given experimental context.

Table 1: Inhibitory Potency against Proteasome Subunits

InhibitorTarget SubunitIC50 / KiComments
This compound 20S ProteasomeKi: 21 nM[2]Potent, reversible inhibitor.[1]
26S ProteasomeKi: 35 nM[2]
MG-132 ProteasomeIC50: 100 nM[3][4]Potent, reversible inhibitor. Also inhibits calpains.[3][5]
Chymotrypsin-like (β5)-Primary target.
Bortezomib 20S Proteasome (β5)Ki: 0.6 nMPotent, reversible inhibitor of chymotrypsin-like activity.
Cell ProliferationIC50: 7 nMVaries across different cancer cell lines (4-1000 nM).
Carfilzomib Chymotrypsin-like (β5)IC50: 5.2 nM[6]Potent, irreversible inhibitor.[6][7]
Immunoproteasome (β5i/LMP7)IC50: 14 nM[6]Minimal cross-reactivity with other proteases.[6]
Caspase-like (β1)IC50: 618 ± 149 nM[8]
Trypsin-like (β2)IC50: 379 ± 107 nM[8]

Table 2: Off-Target Inhibitory Activity

InhibitorOff-Target EnzymeIC50 / KiComments
This compound Calpains, CathepsinsNot specifiedKnown to inhibit these proteases.[5]
MG-132 CalpainIC50: 1.2 µM[3][9]Also inhibits other proteases at higher concentrations.[5]
Bortezomib Serine ProteasesIC50: 0.3-9 µM (purified enzymes)Potent inhibition of several serine proteases in cell lysates.[10]
Carfilzomib Other ProteasesMinimalExhibits minimal cross-reactivity.[6]

Experimental Protocols

To aid in the validation of proteasome inhibitor specificity, detailed protocols for key experiments are provided below.

Proteasome Activity Assay (Chymotrypsin-like)

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • Cell lysate or purified proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (this compound or alternatives)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.

  • In a 96-well black microplate, add 50-100 µg of cell lysate or an appropriate amount of purified proteasome to each well.

  • Add varying concentrations of the proteasome inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 15-30 minutes.

  • Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 20-100 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.

  • Plot the rate of activity against the inhibitor concentration to determine the IC50 value.

Western Blot for Ubiquitin Accumulation

This method assesses proteasome inhibition within cells by detecting the accumulation of polyubiquitinated proteins.

Materials:

  • Cultured cells

  • Proteasome inhibitor (this compound or alternatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the desired concentrations of the proteasome inhibitor for a specified time (e.g., 4-24 hours). Include an untreated control.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight ubiquitin smears indicates proteasome inhibition.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the proteasome inhibitor on cultured cells.

Materials:

  • Cultured cells

  • Proteasome inhibitor (this compound or alternatives)

  • 96-well clear microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the proteasome inhibitor. Include a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot cell viability against inhibitor concentration to determine the IC50 value.[11][12][13]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of proteasome inhibitor specificity.

UbiquitinProteasomePathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub Protein Target Protein E3->Protein Ub Ubiquitin Ub->E1 ATP Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein E3-mediated Ub transfer Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Inhibitor This compound Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the site of action for this compound.

ExperimentalWorkflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis cluster_off_target Off-Target Analysis PurifiedProteasome Purified Proteasome or Cell Lysate ActivityAssay Proteasome Activity Assay (Fluorogenic Substrate) PurifiedProteasome->ActivityAssay IC50_determination Determine IC50/Ki for Proteasome Subunits ActivityAssay->IC50_determination CellCulture Treat Cultured Cells with Inhibitor WesternBlot Western Blot for Ubiquitin Accumulation CellCulture->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay Specificity Assess On-Target Effect WesternBlot->Specificity Cytotoxicity Determine Cytotoxicity ViabilityAssay->Cytotoxicity OtherProteases Purified Off-Target Proteases (e.g., Calpains) OffTargetAssay Enzymatic Assay with Specific Substrates OtherProteases->OffTargetAssay OffTargetIC50 Determine IC50/Ki for Off-Targets OffTargetAssay->OffTargetIC50

Caption: Experimental workflow for validating the specificity of a proteasome inhibitor.

References

Cross-Validation of MG-115 Results with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the small molecule proteasome inhibitor, MG-115, with genetic knockdown approaches for validating its mechanism of action. We present supporting experimental data on this compound's activity and detailed protocols for cross-validation studies.

Introduction to this compound

This compound is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It effectively targets both the 20S and 26S proteasome complexes, with Ki values of 21 nM and 35 nM for the 20S and 26S proteasomes, respectively[1][2]. Its mechanism of action involves the formation of a reversible hemiacetal adduct with the N-terminal threonine residue of the proteasome's active sites, thereby inhibiting its chymotrypsin-like and caspase-like proteolytic activities[2][3]. By blocking the degradation of ubiquitinated proteins, this compound induces a range of cellular effects, including apoptosis, cell cycle arrest, and the accumulation of key regulatory proteins[2][3][4].

Principle of Cross-Validation

While potent small molecule inhibitors like this compound are invaluable tools, it is crucial to validate that their observed biological effects are indeed due to the inhibition of their intended target. Genetic knockdown, typically using small interfering RNA (siRNA) or other gene-editing technologies, provides an orthogonal approach to confirm the on-target effects of a drug. By comparing the phenotype induced by this compound to that of genetically silencing the proteasome's catalytic subunits, researchers can gain higher confidence in their results.

Data Presentation: this compound vs. Genetic Knockdown

The following table summarizes the reported effects of this compound and the expected outcomes from a genetic knockdown of a key proteasome catalytic subunit, such as PSMB5 (the primary chymotrypsin-like subunit).

Cellular Process/MarkerEffect of this compound TreatmentExpected Effect of Proteasome Subunit (e.g., PSMB5) Knockdown
Apoptosis Induction of apoptosis in various cell lines (e.g., Rat-1, PC12, HCC cells)[1].Induction of apoptosis.
Cell Cycle Blockade of G1/S and metaphase transitions; delayed S phase progression[4].Arrest at similar cell cycle checkpoints.
p53 Levels Increased levels of the tumor suppressor p53[1].Accumulation of p53 due to blocked degradation.
NF-κB Pathway Inhibition of NF-κB activation by preventing IκBα degradation.Similar inhibition of NF-κB signaling.
Protein Accumulation General accumulation of ubiquitinated proteins[3].Accumulation of ubiquitinated proteins.
Apoptotic Proteins Decrease in Bid, Bcl-2, and survivin; increase in Bax[1].Similar changes in the levels of pro- and anti-apoptotic proteins.
Caspase Activation Activation of caspases-3, -8, and -9[1].Activation of the caspase cascade.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT116) in 6-well plates at a density that allows for 70-80% confluency after 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvesting and Analysis: Harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo), Western blotting for protein expression, or flow cytometry for cell cycle and apoptosis analysis.

Genetic Knockdown using siRNA
  • siRNA Design and Selection: Choose at least two validated siRNAs targeting the mRNA of a key proteasome catalytic subunit (e.g., PSMB5). A non-targeting scramble siRNA should be used as a negative control.

  • Transfection:

    • Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.

    • Prepare the siRNA-lipid transfection complex according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX).

    • Add the transfection complex to the cells and incubate for the recommended time, typically 4-6 hours, before replacing with fresh medium.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.

  • Validation of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate RNA from a subset of cells to quantify the reduction in target mRNA levels.

    • Western Blotting: Lyse the cells and perform Western blotting to confirm a significant reduction in the target protein levels.

  • Phenotypic Analysis: Once knockdown is confirmed, perform the same downstream analyses as for the this compound-treated cells (cell viability, apoptosis, cell cycle analysis, etc.) to compare the phenotypes.

Mandatory Visualizations

MG115_Signaling_Pathway cluster_proteasome 26S Proteasome cluster_inhibition cluster_downstream cluster_cellular_effects Cellular Effects Proteasome_20S 20S Core (Catalytic Subunits) Ub_Proteins Ubiquitinated Proteins Proteasome_20S->Ub_Proteins Degrades Proteasome_19S 19S Regulatory Particle MG115 This compound MG115->Proteasome_20S Inhibits p53 p53 IkBa IκBα Cyclins Cyclins Apoptotic_Proteins Pro-apoptotic Proteins Apoptosis Apoptosis p53->Apoptosis NFkB_Inhibition NF-κB Inhibition IkBa->NFkB_Inhibition CellCycleArrest Cell Cycle Arrest Cyclins->CellCycleArrest Apoptotic_Proteins->Apoptosis Cross_Validation_Workflow cluster_approaches Experimental Arms cluster_validation Validation cluster_analysis Comparative Analysis cluster_conclusion Conclusion MG115_Treatment This compound Treatment (Dose-Response) Cell_Viability Cell Viability Assay MG115_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Caspase Activity) MG115_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MG115_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (p53, IκBα, etc.) MG115_Treatment->Western_Blot siRNA_Knockdown siRNA Knockdown (e.g., PSMB5) Validate_KD Confirm Knockdown (qPCR, Western Blot) siRNA_Knockdown->Validate_KD Control_Vehicle Vehicle Control (DMSO) Control_Vehicle->Cell_Viability Control_Vehicle->Apoptosis_Assay Control_Vehicle->Cell_Cycle_Analysis Control_Vehicle->Western_Blot Control_siRNA Scramble siRNA Control Control_siRNA->Validate_KD Validate_KD->Cell_Viability Validate_KD->Apoptosis_Assay Validate_KD->Cell_Cycle_Analysis Validate_KD->Western_Blot Phenotype_Comparison Phenotype Comparison Cell_Viability->Phenotype_Comparison Apoptosis_Assay->Phenotype_Comparison Cell_Cycle_Analysis->Phenotype_Comparison Western_Blot->Phenotype_Comparison

References

Safety Operating Guide

Personal protective equipment for handling MG-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of MG-115, a potent and reversible proteasome inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

While one safety data sheet (SDS) for (S)-MG115 suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), another source advises treating it as potentially hazardous until more information is available.[1] Therefore, a conservative approach to handling is strongly recommended.

Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a NIOSH-approved respirator may be appropriate.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

General Hygiene Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Operational Plan: From Receipt to Disposal

This step-by-step guide outlines the lifecycle of this compound in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Powder: this compound is typically supplied as a crystalline solid.[1] Store the unopened product at -20°C in a dry, dark place.[2][3][4] Peptides are often hygroscopic; allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to several months.[5] Aqueous solutions are not recommended for storage for more than one day.[1]

Handling and Experimental Use

Workflow for Handling this compound:

G cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage A Equilibrate vial to room temperature in a desiccator B Weigh desired amount in a fume hood A->B C Dissolve in appropriate solvent (e.g., DMSO) to create stock solution B->C D Aliquot into single-use vials C->D E Thaw a single-use aliquot I Store stock solution aliquots at -20°C D->I F Dilute to final concentration in cell culture media or buffer E->F G Add to experimental system (e.g., cell culture) F->G H Store lyophilized powder at -20°C

Figure 1. A typical workflow for the preparation and use of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect unused stock solutions and experimental media containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of down the sink.

  • Container Management:

    • Use containers that are compatible with the chemical waste.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Pickup and Disposal:

    • Follow your institution's guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup.

Experimental Protocols

This compound is a potent, reversible, and cell-permeable proteasome inhibitor that specifically inhibits the chymotrypsin-like activity of the proteasome.[2][4] It is commonly used to study protein degradation, apoptosis, and cell cycle regulation.

Cell Culture and Treatment
  • Cell Lines: this compound has been used in various cell lines, including Rat-1 fibroblasts, PC12 pheochromocytoma cells, and COS-7 cells.[5]

  • Reconstitution: A stock solution can be prepared by dissolving this compound in DMSO or ethanol.[1] For example, a 10 mM stock solution in DMSO can be prepared.

  • Working Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Typical working concentrations range from 10 µM to 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Treatment Duration: Incubation times can range from a few hours to 24 hours or longer, depending on the biological process being investigated.

Apoptosis Assay

This compound is known to induce p53-dependent apoptosis.[5] A common method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

General Protocol for Apoptosis Detection:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound for the determined incubation period. Include both positive and negative controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Signaling Pathways Affected by this compound

This compound, as a proteasome inhibitor, affects several key signaling pathways primarily by preventing the degradation of specific proteins.

p53-Dependent Apoptosis Pathway

Proteasome inhibitors can lead to the accumulation of the tumor suppressor protein p53, which in turn can induce apoptosis.

G MG115 This compound Proteasome Proteasome MG115->Proteasome p53 p53 Proteasome->p53 Degradation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. Simplified p53-dependent apoptosis pathway induced by this compound.

NF-κB Signaling Pathway

The NF-κB transcription factor is held in an inactive state in the cytoplasm by its inhibitor, IκB. The proteasome degrades IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, this compound can prevent IκB degradation and thus inhibit NF-κB activation.

G cluster_cytoplasm Cytoplasm MG115 This compound Proteasome Proteasome MG115->Proteasome IkB IκB Proteasome->IkB Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Gene_Transcription Gene Transcription IkB_NFkB->NFkB Release

Figure 3. Inhibition of the NF-κB signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.